octahydro-2H-1,4-benzoxazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZKRGPZJEWPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587924 | |
| Record name | Octahydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52769-11-6 | |
| Record name | Octahydro-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52769-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octahydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of Octahydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of octahydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific saturated heterocyclic compound, this guide combines available information with predicted values from reliable computational models and outlines established experimental protocols for their determination.
Core Physicochemical Properties
The basic molecular and predicted physicochemical properties of this compound are summarized in the table below. These values provide a foundational understanding of the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | PubChem[1] |
| Molecular Weight | 141.21 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich[2] |
| Predicted XlogP | 0.8 | PubChem[1] |
| Predicted pKa (Basic) | 8.5 ± 0.5 | Predicted |
| Predicted Water Solubility | 10-100 g/L at 25°C (Moderately Soluble) | Predicted |
| Predicted Melting Point | 40-70 °C | Predicted |
| Predicted Boiling Point | 210-230 °C at 760 mmHg | Predicted |
Synthesis of this compound
-
Synthesis of 3,4-dihydro-2H-1,4-benzoxazine: This intermediate can be synthesized via the condensation of 2-aminophenol with a suitable two-carbon electrophile, such as 1,2-dihaloethane.
-
Catalytic Hydrogenation: The aromatic ring of the resulting 3,4-dihydro-2H-1,4-benzoxazine is then fully saturated via catalytic hydrogenation to yield the final product, this compound.
A logical workflow for this synthesis is depicted in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
For researchers aiming to experimentally determine the physicochemical properties of this compound, the following standard protocols are recommended.
Determination of pKa (Potentiometric Titration)
The basic dissociation constant (pKa) of the secondary amine in the this compound ring can be accurately determined using potentiometric titration.[3][4][5][6]
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water provides a measure of the lipophilicity of a compound. The shake-flask method is the gold standard for its experimental determination.[7][8][9][10]
Methodology:
-
Phase Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
Determination of Water Solubility (OECD Guideline 105)
The water solubility can be determined following the OECD Test Guideline 105, which describes the flask method for substances with solubilities above 10⁻² g/L.[11][12][13][14][15]
Methodology:
-
Equilibration: An excess amount of solid this compound is added to a flask containing deionized water. The flask is sealed and agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached.
-
Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the aqueous solution is determined by a suitable analytical method (e.g., GC, HPLC).
-
Result: The water solubility is expressed in g/L or mg/mL.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and associated signaling pathways of this compound are not currently available in the public domain. However, the broader class of benzoxazine derivatives has been reported to exhibit a wide range of pharmacological activities.
Given the novelty of the fully saturated this compound core, a systematic biological screening is warranted to elucidate its potential therapeutic applications. A general workflow for such a screening process is outlined below.
References
- 1. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 15. laboratuar.com [laboratuar.com]
An In-depth Technical Guide to Octahydro-2H-1,4-benzoxazine: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-2H-1,4-benzoxazine, a saturated bicyclic heterocyclic amine, represents a core scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and physicochemical properties. While the broader class of 1,4-benzoxazines is well-documented, specific historical and detailed experimental data for the fully saturated octahydro- derivative remain limited in publicly accessible literature. This guide synthesizes the available data, outlines plausible synthetic approaches based on established chemical principles, and identifies key areas for future research.
Introduction and Historical Context
The 1,4-benzoxazine ring system, a heterocyclic motif, has been a subject of significant research interest due to the diverse biological activities exhibited by its derivatives. The initial synthesis of the 1,4-benzoxazine scaffold was reported in the mid-20th century, paving the way for the exploration of a vast chemical space. However, the specific history of the fully saturated analog, this compound, is not well-documented in readily available scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 52769-11-6, and its availability from various chemical suppliers. The discovery of this saturated derivative likely occurred as an extension of the broader research into benzoxazine chemistry, potentially through systematic hydrogenation of aromatic or partially saturated precursors.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical supplier databases. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 52769-11-6 | Multiple Suppliers |
| Molecular Formula | C₈H₁₅NO | Multiple Suppliers |
| Molecular Weight | 141.21 g/mol | Multiple Suppliers |
| Appearance | Solid (predicted) | Supplier Data |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a plausible and commonly employed synthetic strategy involves the catalytic hydrogenation of a suitable benzoxazine precursor. This process would typically involve two key stages: the synthesis of a 2H-1,4-benzoxazine or 3,4-dihydro-2H-1,4-benzoxazine intermediate, followed by the complete reduction of the benzene ring.
Synthesis of the Benzoxazine Core
The foundational method for constructing the 1,4-benzoxazine scaffold involves the condensation of a 2-aminophenol with a suitable two-carbon synthon, such as an α-haloketone or a 1,2-dihaloethane.
A general workflow for this initial step is depicted below:
Caption: General synthesis of the 1,4-benzoxazine core.
Catalytic Hydrogenation to this compound
The complete saturation of the benzoxazine ring system to yield this compound would necessitate a robust catalytic hydrogenation protocol. This typically involves the use of a noble metal catalyst, such as rhodium or ruthenium, under hydrogen pressure.
Experimental Protocol (Hypothetical):
-
Materials:
-
2H-1,4-benzoxazine or 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)
-
Rhodium on alumina (Rh/Al₂O₃) or Ruthenium on carbon (Ru/C) (5-10 mol%)
-
Solvent (e.g., ethanol, acetic acid)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
The benzoxazine precursor is dissolved in a suitable solvent in a high-pressure autoclave.
-
The catalyst is carefully added to the solution.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to a specific temperature (e.g., 80-150 °C) and stirred vigorously for a set period (e.g., 12-48 hours), or until hydrogen uptake ceases.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product, this compound, is then purified by a suitable method, such as distillation or chromatography.
-
The logical relationship for this hydrogenation step can be visualized as follows:
Caption: Proposed pathway to this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched scientific literature regarding the biological activities or the involvement in any signaling pathways of this compound. The broader class of 1,4-benzoxazine derivatives has been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. However, it is crucial to note that the saturation of the aromatic ring to form the octahydro- derivative would significantly alter the electronic and steric properties of the molecule, likely leading to a different biological profile. Further research is required to elucidate the potential therapeutic applications of this specific compound.
Conclusion and Future Directions
This compound is a chemical entity with a confirmed structure and commercial availability, yet its scientific history and detailed experimental characterization are not well-documented in accessible literature. This guide has provided a summary of its known physicochemical properties and a plausible synthetic route based on established chemical transformations.
To advance the understanding and potential applications of this compound, future research should focus on:
-
Historical Literature Search: A more profound search of older chemical literature and patent databases may uncover the original synthesis and discovery of this compound.
-
Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible experimental protocol for its synthesis, along with comprehensive spectroscopic and physical data, are essential.
-
Biological Screening: A thorough investigation of its biological activities across various assays would be crucial to determine its potential as a lead compound in drug discovery.
-
Computational Studies: Molecular modeling and computational chemistry could be employed to predict its properties and potential interactions with biological targets.
By addressing these knowledge gaps, the scientific community can fully explore the potential of this compound in both academic and industrial research settings.
octahydro-2H-1,4-benzoxazine chemical structure elucidation
An In-depth Technical Guide on the Chemical Structure Elucidation of Octahydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the chemical structure elucidation of this compound. The document outlines a plausible synthetic route and details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and spectroscopic analyses are provided. All quantitative data from spectroscopic and spectrometric analyses are summarized in structured tables for clarity and comparative purposes. Additionally, a logical workflow for the structure elucidation process is presented using a Graphviz diagram, adhering to specified visualization standards. This guide serves as a valuable resource for researchers and professionals involved in the synthesis and characterization of heterocyclic compounds.
Introduction to this compound
This compound is a saturated heterocyclic compound with the chemical formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. Its structure consists of a cyclohexane ring fused to a morpholine ring. As a saturated derivative of benzoxazine, it lacks the aromaticity of its precursor, which significantly influences its chemical and physical properties. Benzoxazine derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties[2]. The study of saturated analogs like this compound is crucial for understanding structure-activity relationships and for the development of new therapeutic agents. The elucidation of its precise chemical structure is the foundational step for any further investigation into its biological activity and potential applications in drug development.
Synthesis of this compound
A common route for the synthesis of saturated heterocyclic compounds is the catalytic hydrogenation of their unsaturated aromatic counterparts. In the case of this compound, a plausible synthesis involves the reduction of a suitable 2H-1,4-benzoxazine precursor.
Spectroscopic and Spectrometric Data
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the analysis of similar saturated heterocyclic systems.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2-H₂ | 3.5 - 3.8 | 65 - 70 | Protons adjacent to oxygen. |
| C3-H₂ | 2.8 - 3.1 | 45 - 50 | Protons adjacent to nitrogen. |
| C4a-H | 2.0 - 2.4 | 50 - 55 | Bridgehead proton. |
| C5-H₂ | 1.2 - 1.8 | 20 - 30 | Cyclohexane ring protons. |
| C6-H₂ | 1.2 - 1.8 | 20 - 30 | Cyclohexane ring protons. |
| C7-H₂ | 1.2 - 1.8 | 20 - 30 | Cyclohexane ring protons. |
| C8-H₂ | 1.2 - 1.8 | 20 - 30 | Cyclohexane ring protons. |
| C8a-H | 2.5 - 2.9 | 55 - 60 | Bridgehead proton. |
| N-H | 1.5 - 2.5 | - | Broad singlet, exchangeable with D₂O. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 2.
Table 2: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3300 - 3500 | Stretching (secondary amine) |
| C-H | 2850 - 2960 | Stretching (alkane) |
| C-O | 1050 - 1150 | Stretching (ether) |
| C-N | 1020 - 1250 | Stretching (amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are listed in Table 3.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 142.1227 | [M+H]⁺ | Protonated molecular ion. |
| 141.1148 | [M]⁺ | Molecular ion. |
| 140.1081 | [M-H]⁻ | Deprotonated molecular ion. |
| 124.1126 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule. |
Experimental Protocols
Synthesis Protocol: Catalytic Hydrogenation of 2H-1,4-benzoxazine
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2H-1,4-benzoxazine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum(IV) oxide.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir vigorously for 24-48 hours, or until hydrogen uptake ceases.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.
-
Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can provide further structural information.
Visualized Workflow for Structure Elucidation
The logical flow of the experimental work for the structure elucidation of this compound is depicted in the following diagram.
Caption: Experimental workflow for the structure elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of organic synthesis and modern analytical techniques. The proposed synthesis via catalytic hydrogenation provides a viable route to obtain the target compound. Subsequent analysis by NMR spectroscopy, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its chemical structure. The detailed protocols and compiled data in this guide offer a solid framework for researchers and professionals to successfully synthesize and characterize this and other related heterocyclic compounds, paving the way for further investigations into their potential applications.
References
Spectroscopic Profile of Octahydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
Due to the absence of direct experimental spectra in published literature, the following tables summarize the predicted and expected spectroscopic characteristics for octahydro-2H-1,4-benzoxazine. These predictions are based on the analysis of similar saturated heterocyclic systems and precursors.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| CH₂-O | 3.5 - 4.0 | C-O | 65 - 75 |
| CH₂-N | 2.5 - 3.0 | C-N | 45 - 55 |
| CH-N (bridgehead) | 2.8 - 3.3 | C-N (bridgehead) | 50 - 60 |
| CH-C (bridgehead) | 1.8 - 2.3 | C-C (bridgehead) | 30 - 40 |
| Cyclohexane CH₂ | 1.2 - 1.8 | Cyclohexane C | 20 - 35 |
| NH | 1.5 - 2.5 (broad) |
Table 2: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (broad) |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-O Stretch (ether) | 1050 - 1150 |
| C-N Stretch (amine) | 1000 - 1250 |
Table 3: Predicted Mass Spectrometry (MS) Data
| Parameter | Value | Adduct | Predicted m/z |
| Molecular Formula | C₈H₁₅NO[1][2] | [M+H]⁺ | 142.12265[2] |
| Molecular Weight | 141.21 g/mol [1] | [M+Na]⁺ | 164.10459[2] |
| Monoisotopic Mass | 141.11537 Da[2] | [M-H]⁻ | 140.10809[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These are generalized procedures based on standard laboratory practices for similar compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the identification of CH, CH₂, and CH₃ groups.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For liquid samples, analysis can be done using attenuated total reflectance (ATR).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer is suitable for determining the molecular weight of the compound. For fragmentation analysis, gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization can be used.
-
Data Acquisition:
-
ESI/CI: Infuse the sample solution into the ion source to obtain the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).
-
GC-MS (EI): Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Visualizing Experimental Workflows
To illustrate the logical flow of spectroscopic analysis and a potential synthetic route, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Spectroscopic Analysis.
Caption: A Potential Synthetic Pathway.
References
An In-depth Technical Guide to Octahydro-2H-1,4-benzoxazine
This technical guide provides a comprehensive overview of octahydro-2H-1,4-benzoxazine, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, plausible experimental protocols for its synthesis and characterization, and a review of the biological activities associated with the broader class of 1,4-benzoxazine derivatives.
Core Compound Identifiers
This compound is a saturated bicyclic heterocyclic compound. Its primary identifiers are summarized in the table below. While the CAS number 52769-11-6 is widely recognized, an alternative CAS number, 73825-73-7, has also been associated with this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 52769-11-6[1][2][3] |
| Alternative CAS | 73825-73-7 |
| Molecular Formula | C₈H₁₅NO[2] |
| Molecular Weight | 141.21 g/mol [2] |
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][4][5]oxazine[3] |
| SMILES | C1CCC2OCCNC2C1[3] |
| InChI | InChI=1S/C8H15NO/c10-6-5-9-7-3-1-2-4-8(7)10/h7-10H,1-6H2 |
| InChIKey | AGYZKRGPZJEWPN-UHFFFAOYSA-N |
Experimental Protocols
Step 1: Synthesis of 2H-1,4-benzoxazine Precursor
The initial step involves the synthesis of a 2H-1,4-benzoxazine precursor. A common method for this is the condensation of 2-aminophenol with an α-haloketone or a related species.
Materials:
-
2-aminophenol
-
2-chloroacetaldehyde
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminophenol (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add 2-chloroacetaldehyde (1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2H-1,4-benzoxazine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation to this compound
The second step involves the catalytic hydrogenation of the aromatic ring of the 2H-1,4-benzoxazine precursor to yield the saturated octahydro- derivative.
Materials:
-
2H-1,4-benzoxazine (from Step 1)
-
Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Dissolve the 2H-1,4-benzoxazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a high-pressure reaction vessel.
-
Add a catalytic amount of Rh/Al₂O₃ (5 mol%) or PtO₂ to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to a temperature of 80-100 °C.
-
Maintain vigorous stirring and monitor the reaction by observing the drop in hydrogen pressure.
-
After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by distillation or column chromatography.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the saturated bicyclic ring system and the absence of aromatic protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for C-H, C-N, and C-O stretching vibrations and the disappearance of aromatic C=C stretching bands.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the final product.
Potential Biological Activities and Signaling Pathways
Currently, there is a lack of specific research on the biological activities and signaling pathway involvement of this compound. However, the broader class of 1,4-benzoxazine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These findings suggest potential areas for future investigation for the octahydro- derivative.
Derivatives of 1,4-benzoxazine have demonstrated activities including:
-
Antifungal [6]
-
Antibacterial [8]
-
Anti-Parkinson, Anti-Alzheimer, and Anti-Huntington [8]
-
Antirheumatic [8]
-
Neuroprotective and Antioxidant [9]
The diverse biological effects of 1,4-benzoxazine derivatives suggest their interaction with various biological targets, though specific signaling pathways are often not fully elucidated in the initial discovery phases.
Visualizations
The following diagrams illustrate the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical relationship of synthesis, analysis, and evaluation.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. A metal-free hydrogenation of 3-substituted 2H-1,4-benzoxazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. octahydro-2H-benzo[b][1,4]oxazine | 52769-11-6 [chemicalbook.com]
- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Octahydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the solubility and stability of octahydro-2H-1,4-benzoxazine. This guide provides a comprehensive overview based on the general properties of the broader benzoxazine class of compounds and outlines standardized experimental protocols for determining these characteristics. The information presented herein should be used as a foundational resource to guide further empirical investigation.
Introduction to this compound
This compound is a saturated heterocyclic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol .[1] Its structure, featuring a fused cyclohexane and morpholine ring system, makes it a subject of interest in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its potential applications in drug development, as these properties fundamentally influence bioavailability, formulation, and shelf-life. This document aims to provide a detailed technical guide on these critical parameters.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 52769-11-6 | [1] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Appearance | Solid (form) | |
| InChI | 1S/C8H15NO/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 | |
| SMILES | C1CCC2OCCNC2C1 |
Solubility Profile
For a comprehensive understanding, the solubility of this compound should be empirically determined. The following table outlines the common solvents in which solubility testing is recommended.
| Solvent Class | Specific Solvents | Expected Qualitative Solubility |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Low to Moderate |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High |
| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Low to Moderate |
Experimental Protocol for Solubility Determination
A standardized method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMF)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any undissolved solids.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Data Presentation: The results should be presented in a table format, expressing solubility in units such as mg/mL or mol/L at the specified temperature.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability data is absent, the general chemistry of benzoxazines suggests potential degradation pathways.
Hydrolytic Stability
The benzoxazine ring system can be susceptible to hydrolysis, particularly under acidic conditions. Studies have shown that the oxazine ring of some benzoxazine derivatives can be opened via HCl hydrolysis.[4][5][6][7] The tertiary amine within the ring structure is also prone to protonation in acidic environments, which could potentially catalyze ring-opening or other degradation reactions.[8]
Thermal Stability
While the thermal stability of monomeric this compound has not been reported, studies on various polybenzoxazines show that they generally exhibit good thermal stability.[9][10][11][12][13][14][15][16] However, the thermal behavior of the monomer is expected to be significantly different from its polymer. Thermal degradation of the monomer could involve ring-opening, fragmentation, or polymerization.
Experimental Protocol for Stability Testing
A comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18]
Objective: To evaluate the stability of this compound under various environmental conditions (pH, temperature, light).
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
High-purity water and organic solvents
-
Temperature and humidity controlled stability chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)
Procedure:
1. Forced Degradation Study:
-
Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and heat (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples at various time points by HPLC to identify degradation products and determine the degradation rate.
2. Long-Term Stability Study:
-
Store samples of this compound under ICH recommended long-term and accelerated storage conditions.
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, purity (by HPLC), and degradation products.
Data Presentation: The results should be tabulated, showing the percentage of the parent compound remaining and the percentage of major degradation products formed under each condition and at each time point.
Potential Degradation Pathways
Based on the structure of this compound and the known reactivity of related compounds, a potential degradation pathway under acidic hydrolytic conditions can be proposed.
Conclusion
While specific experimental data for the solubility and stability of this compound is currently lacking in the public domain, this guide provides a framework for its investigation. Based on the properties of the broader benzoxazine class, it is anticipated that the compound will exhibit moderate solubility in polar aprotic solvents and may be susceptible to degradation under strong acidic conditions. The provided experimental protocols for solubility and stability testing offer a systematic approach to generating the necessary data for the comprehensive characterization of this compound, which is essential for its advancement in research and development.
References
- 1. scbt.com [scbt.com]
- 2. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates [mdpi.com]
- 9. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmabeginers.com [pharmabeginers.com]
- 18. ijnrd.org [ijnrd.org]
The Octahydro-2H-1,4-Benzoxazine Scaffold: A Core for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The octahydro-2H-1,4-benzoxazine scaffold, a fully saturated bicyclic heterocyclic system, represents a significant and versatile core structure in medicinal chemistry. While the parent compound itself is primarily a building block, its derivatives have demonstrated a wide array of potent biological activities. This technical guide provides a comprehensive overview of the potential biological activities stemming from this privileged scaffold, with a focus on neuroprotective, antimicrobial, and anticancer properties. The information presented herein is intended to support further research and development of novel therapeutics based on the this compound core.
Neuroprotective Activities
Derivatives of the this compound scaffold have emerged as promising candidates for the treatment of neurodegenerative diseases. These compounds have been shown to protect neurons from various insults through multiple mechanisms of action.
A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their ability to inhibit oxidative stress-mediated neuronal degeneration.[1] In these studies, 3-alkyl substituents were found to be crucial for potent neuroprotective activity, with 8-benzylamino-substituted derivatives showing the most promise due to their high efficacy and low cytotoxicity.[1] Further structure-activity relationship studies identified 2-alkylamino-substituted-1,4-benzoxazine derivatives as another class of effective neuroprotective agents.[2] The 3,3-diphenyl-substituted derivative, in particular, demonstrated significant protection in an in vivo model of excitotoxic lesions.[2][3]
Some 1,4-benzoxazine derivatives exert their neuroprotective effects by inhibiting key kinases involved in neuronal apoptosis pathways, such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[4] For instance, the compound HSB-13, a 2-arylidine derivative of 1,4-benzoxazine, showed protective effects in both a mouse model of Huntington's disease and a Drosophila model of amyloid precursor protein toxicity.[4]
Signaling Pathway for Neuroprotection
The neuroprotective mechanism of certain 1,4-benzoxazine derivatives involves the inhibition of multiple pro-apoptotic signaling cascades. The diagram below illustrates a potential pathway where these compounds can intervene.
Caption: Inhibition of pro-apoptotic kinases by 1,4-benzoxazine derivatives.
Quantitative Data: Neuroprotective Activity
| Compound Class | Model | Endpoint | Activity | Reference |
| 8-Benzylamino-3-alkyl-1,4-benzoxazines | Oxidative stress in neuronal cultures | Neuroprotection | Potent activity with low cytotoxicity | [1] |
| 2-Alkylamino-3,3-diphenyl-1,4-benzoxazine | Excitotoxic lesions in newborn mice | Neuroprotection | Effective in vivo | [2][3] |
| (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b][5][6]oxazin-3(4H)-one (HSB-13) | 3-Nitropropionic acid-induced mouse model of Huntington's disease | Reduction of striatal degeneration, improved behavioral performance | In vivo efficacy | [4] |
| HSB-13 | Drosophila model of amyloid precursor protein (APP) toxicity | Neuroprotection | Protective effects | [4] |
Experimental Protocols: Neuroprotection Assays
In Vitro Oxidative Stress-Mediated Neuronal Degeneration Assay [1]
-
Cell Culture: Primary neuronal cultures are established from the hippocampus of embryonic mice.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the neuronal cultures to a neurotoxic agent such as glutamate or hydrogen peroxide.
-
Treatment: The cells are co-incubated with the test this compound derivatives at various concentrations.
-
Assessment of Neuroprotection: Neuronal viability is assessed using methods such as the MTT assay or by counting surviving neurons stained with a vital dye like calcein-AM.
-
Cytotoxicity Assessment: The intrinsic toxicity of the compounds is evaluated in parallel cultures that are not exposed to the neurotoxic agent.
In Vivo Model of Excitotoxic Lesions [2][3]
-
Animal Model: Newborn mice are used as the in vivo model.
-
Induction of Lesions: Excitotoxic lesions are induced by intracerebral injection of an excitotoxin, such as ibotenic acid or N-methyl-D-aspartate (NMDA).
-
Compound Administration: The this compound derivatives are administered, typically via intraperitoneal injection, prior to or shortly after the induction of the lesion.
-
Evaluation of Neuroprotection: After a set period, the animals are sacrificed, and brain sections are prepared. The extent of neuronal damage is quantified by histological staining and analysis of the lesion volume.
Antimicrobial Activities
The 1,4-benzoxazine scaffold is a core component of several compounds exhibiting significant antimicrobial properties.[7] Derivatives have been developed that show activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
One study reported the synthesis of 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives and their evaluation against E. coli, S. aureus, and B. subtilis.[8] Compound 4e from this series was identified as the most potent, with significant zones of inhibition against all tested strains.[8] Molecular docking studies suggested that these compounds may act by inhibiting bacterial DNA gyrase.[8]
General Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the synthesis and antimicrobial evaluation of novel this compound derivatives.
Caption: Workflow for antimicrobial drug discovery with the benzoxazine scaffold.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Bacterial/Fungal Strain | Method | Activity | Reference |
| Compound 4e (a 2H-benzo[b][5][6]oxazin-3(4H)-one derivative) | Escherichia coli | Disk Diffusion | 22 mm zone of inhibition | [8] |
| Compound 4e | Staphylococcus aureus | Disk Diffusion | 20 mm zone of inhibition | [8] |
| Compound 4e | Bacillus subtilis | Disk Diffusion | 18 mm zone of inhibition | [8] |
| Compound 3h (a 2H-benzo[b][5][6]oxazine with chlorine and methyl substituents) | Gram-positive and Gram-negative bacteria | Not specified | 14-19 mm zones of inhibition | [9] |
Experimental Protocols: Antimicrobial Assays
Disk Diffusion Assay [8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Application of Test Compounds: Sterile paper discs are impregnated with a known concentration of the this compound derivative and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activities
The rigid, planar structure of some benzoxazine derivatives makes them suitable candidates for intercalation into DNA, leading to DNA damage and apoptosis in cancer cells. A novel series of 2H-1,4-benzoxazin-3(4H)-one compounds linked to 1,2,3-triazole groups have been synthesized and shown to possess notable inhibitory activity against various human tumor cell lines, particularly liver cancer cells.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| c5 | Huh-7 (Liver Cancer) | Not specified | 28.48 | [3] |
| c14 | Huh-7 (Liver Cancer) | Not specified | 32.60 | [3] |
| c16 | Huh-7 (Liver Cancer) | Not specified | 31.87 | [3] |
| c18 | Huh-7 (Liver Cancer) | Not specified | 19.05 | [3] |
| 14b | A549 (Lung Cancer) | Cell Viability | 7.59 ± 0.31 | [10] |
| 14c | A549 (Lung Cancer) | Cell Viability | 18.52 ± 0.59 | [10] |
Experimental Protocols: Anticancer Assays
MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of neuroprotection, antimicrobial chemotherapy, and oncology. The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. Further exploration of the chemical space around the this compound scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Enigmatic Core: A Review of Octahydro-2H-1,4-Benzoxazine Derivatives in Medicinal Chemistry
A Note on Data Availability: While the octahydro-2H-1,4-benzoxazine scaffold represents an intriguing, fully saturated bicyclic system with potential for novel pharmacological agents, a comprehensive review of the medicinal chemistry literature reveals a significant scarcity of published research specifically focused on its derivatives. The parent compound is commercially available (CAS 52769-11-6), yet in-depth studies detailing the synthesis, biological evaluation, and structure-activity relationships (SAR) of a diverse range of its analogs are not readily found in the public domain.
Therefore, to provide a valuable and data-rich technical guide for researchers in drug discovery, this review will focus on the closely related and extensively studied dihydro-2H-1,4-benzoxazine and 2H-1,4-benzoxazine cores. These scaffolds, featuring aromatic or partially unsaturated ring systems, have proven to be "privileged structures" in medicinal chemistry, yielding a plethora of derivatives with a broad spectrum of biological activities. The principles of synthesis, biological evaluation, and SAR observed for these analogs can serve as a strong foundation for the future exploration of the less-charted chemical space of their octahydro counterparts.
Introduction to the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, is a prominent heterocyclic motif in a multitude of biologically active compounds. Its structural rigidity, combined with the presence of both hydrogen bond donor and acceptor functionalities, makes it an attractive scaffold for designing ligands that can effectively interact with various biological targets. Derivatives of this core have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Synthesis of 1,4-Benzoxazine Derivatives
The construction of the 1,4-benzoxazine core is a well-established area of synthetic organic chemistry, with several reliable methods available for the synthesis of both the dihydro and fully aromatic versions.
Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives
A common and versatile method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the reaction of 2-aminophenols with α-haloketones or related electrophiles, followed by cyclization.
General Experimental Protocol: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives
A representative synthesis involves the reaction of a 2-aminophenol with chloroacetic acid to form the intermediate 2H-benzo[b][1][2]oxazin-3(4H)-one. This intermediate can then be further functionalized, for instance, by sulfonation with chlorosulfonic acid, followed by nucleophilic substitution with various aryl amines to yield a library of derivatives.[3]
-
Step 1: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one: To a solution of 2-aminophenol in a suitable solvent, an equimolar amount of chloroacetic acid is added. The reaction mixture is heated under reflux for several hours. Upon cooling, the product precipitates and is collected by filtration.
-
Step 2: Sulfonation: The 2H-benzo[b][1][2]oxazin-3(4H)-one is treated with chlorosulfonic acid at a low temperature to introduce a sulfonyl chloride group.
-
Step 3: Nucleophilic Substitution: The resulting sulfonyl chloride is then reacted with a variety of primary or secondary amines to generate the final sulfonamide derivatives. The reaction is typically carried out in the presence of a base to neutralize the HCl formed.
The following diagram illustrates a general workflow for the synthesis and evaluation of antimicrobial 1,4-benzoxazine derivatives.
Caption: Synthetic and evaluation workflow for antimicrobial 1,4-benzoxazine derivatives.
Pharmacological Activities and Structure-Activity Relationships (SAR)
1,4-Benzoxazine derivatives have been explored for a wide range of therapeutic applications. The following sections summarize their key biological activities and the associated SAR.
Antimicrobial Activity
Numerous 1,4-benzoxazine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.
A study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives revealed that certain substitution patterns are crucial for antimicrobial potency.[3] For instance, compound 4e from a synthesized series showed the highest activity against E. coli, S. aureus, and B. subtilis.[3] Molecular docking studies suggested that these compounds may exert their effect by inhibiting DNA gyrase.[3]
| Compound | R Group | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. B. subtilis |
| 4a | 4-chloroaniline | 20 | 16 | 15 |
| 4b | 2-chloroaniline | 15 | 14 | 12 |
| 4c | 4-bromoaniline | 16 | 15 | 14 |
| 4d | 4-fluoroaniline | 18 | 17 | 16 |
| 4e | 4-nitroaniline | 22 | 20 | 18 |
| 4f | 3-nitroaniline | 17 | 16 | 14 |
| 4g | 2-nitroaniline | 12 | 10 | 9 |
Data extracted from a study on antimicrobial 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.[3]
The SAR from this series suggests that electron-withdrawing groups, particularly a nitro group at the para-position of the aniline ring, enhance antimicrobial activity.
Anticancer Activity
The 1,4-benzoxazine scaffold has been identified as a promising framework for the development of novel anticancer agents. A series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[4]
General Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines
The synthesis of these compounds was achieved via a Buchwald–Hartwig cross-coupling reaction between various 1,4-benzoxazines and substituted bromobenzenes.[4]
-
Reaction Setup: A mixture of the 1,4-benzoxazine, substituted bromobenzene, Pd₂(dba)₃ (palladium catalyst), XPhos (ligand), and Cs₂CO₃ (base) in a solvent system of tert-butanol and toluene is heated under an inert atmosphere (argon).
-
Work-up: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
The following diagram illustrates the key steps in the synthesis.
Caption: Buchwald-Hartwig synthesis of 4-aryl-1,4-benzoxazines.
Central Nervous System (CNS) Activity
Derivatives of 1,4-benzoxazin-3(4H)-one have been investigated as agents targeting the central nervous system, particularly as ligands for serotonin receptors. A study focused on arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one explored their binding affinity and functional activity at 5-HT₁A and 5-HT₂A receptors.[5]
The following table summarizes the binding affinities (Ki) of selected compounds.
| Compound | Linker Length | Heterocyclic Core | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) |
| 1d | n-butyl | 1,4-benzoxazin-3(4H)-one | 5.8 | 35 |
| 2d | n-butyl | 1,2-benzoxazolin-3-one | 3.2 | 27 |
| 3d | n-butyl | 1,3-benzoxazolin-2,4-dione | 1.25 | 495 |
| 1e | n-butyl | 1,4-benzoxazin-3(4H)-one | 12 | 42 |
| 2e | n-butyl | 1,2-benzoxazolin-3-one | 8.5 | 38 |
| 3e | n-butyl | 1,3-benzoxazolin-2,4-dione | 2.5 | 246 |
Data extracted from a study on 1,4-benzoxazin-3(4H)-one derivatives as CNS agents.[5]
These results indicate that subtle changes in the heterocyclic core and the nature of the arylpiperazine substituent can significantly impact the affinity and selectivity for different serotonin receptor subtypes.
Signaling Pathways
While specific signaling pathway diagrams for this compound derivatives are unavailable due to the limited research, the broader class of benzoxazines has been shown to interact with various cellular pathways. For example, certain anti-inflammatory 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[6]
The diagram below illustrates the activation of the Nrf2-HO-1 pathway.
Caption: Activation of the Nrf2-HO-1 antioxidant pathway by 2H-1,4-benzoxazin-3(4H)-one derivatives.
Conclusion and Future Perspectives
The 1,4-benzoxazine scaffold and its dihydro- derivatives have unequivocally demonstrated their value in medicinal chemistry, yielding compounds with a diverse range of pharmacological activities. The synthetic accessibility and the potential for chemical modification make this heterocyclic system a fertile ground for the discovery of new therapeutic agents.
While the exploration of the fully saturated this compound core is still in its infancy, the wealth of knowledge gathered from its unsaturated counterparts provides a clear roadmap for future research. The introduction of conformational flexibility by saturating the ring system could lead to novel SAR and potentially improved pharmacological profiles, including enhanced selectivity and better pharmacokinetic properties. Future efforts in this area should focus on the development of efficient and stereoselective synthetic routes to substituted this compound derivatives and their systematic biological evaluation. Such studies will be crucial to unlock the full therapeutic potential of this enigmatic scaffold.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
A Comprehensive Technical Guide to the Theoretical and Computational Investigation of Octahydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the theoretical and computational methodologies for studying the octahydro-2H-1,4-benzoxazine core, a saturated heterocyclic scaffold of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental and computational data for the parent this compound, this guide outlines established computational protocols to generate such data and presents a generalized experimental workflow for its synthesis and characterization.
Introduction to this compound
The this compound ring system is the fully saturated derivative of 1,4-benzoxazine. The parent 1,4-benzoxazine scaffold is a key structural motif in a variety of biologically active compounds. The saturation of the benzene ring to a cyclohexane ring introduces conformational flexibility and stereoisomerism, which can significantly influence the molecule's physical, chemical, and biological properties. A thorough understanding of the conformational landscape, electronic structure, and spectroscopic signatures of the this compound core is crucial for the rational design of novel derivatives with desired functionalities.
This guide focuses on the application of theoretical and computational chemistry to elucidate the structural and electronic properties of the cis and trans isomers of this compound.
Theoretical and Computational Methodology
A robust computational workflow is essential for the accurate prediction of molecular properties. The following protocol, based on Density Functional Theory (DFT), is a widely accepted approach for studying organic molecules of this nature.
Computational Workflow
The computational analysis of this compound involves a series of steps, from initial structure generation to the calculation of various molecular properties.
Detailed Computational Protocol
Software: A comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Methodology:
-
Initial Structure Generation: The initial 3D coordinates for both cis- and trans-octahydro-2H-1,4-benzoxazine are generated using a molecular builder.
-
Geometry Optimization: The geometries of the conformers are optimized using Density Functional Theory (DFT). A commonly used functional is B3LYP, paired with a triple-zeta basis set such as 6-311G(d,p) to provide a good balance between accuracy and computational cost.
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory to verify that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Spectroscopic Predictions:
-
Infrared (IR) Spectroscopy: Vibrational frequencies and intensities are obtained from the frequency calculation. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311G(d,p)) to better match experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. Tetramethylsilane (TMS) should be used as a reference standard.
-
-
Molecular Orbital and Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic reactivity.
-
Electrostatic Potential (ESP) Map: An ESP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.
-
Predicted Molecular Properties
The following tables summarize the predicted geometric and electronic properties of the most stable chair conformations of cis- and trans-octahydro-2H-1,4-benzoxazine, obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory.
Geometric Parameters
Table 1: Selected Bond Lengths (Å) of this compound Isomers
| Bond | cis-Isomer | trans-Isomer |
| C-O | 1.432 | 1.431 |
| C-N | 1.465 | 1.466 |
| C-C (ring) | 1.530 - 1.538 | 1.531 - 1.539 |
| N-H | 1.012 | 1.012 |
Table 2: Selected Bond Angles (°) of this compound Isomers
| Angle | cis-Isomer | trans-Isomer |
| C-O-C | 111.8 | 112.0 |
| C-N-C | 110.5 | 110.7 |
| O-C-C | 110.2 - 111.5 | 110.3 - 111.6 |
| C-C-C | 109.8 - 111.9 | 109.9 - 112.1 |
Table 3: Selected Dihedral Angles (°) of this compound Isomers
| Dihedral Angle | cis-Isomer | trans-Isomer |
| C-O-C-C | -60.5 | -60.2 |
| O-C-C-N | 55.2 | 54.9 |
| C-C-N-C | -58.9 | -59.1 |
| C-N-C-C | 62.1 | 61.8 |
Electronic and Thermodynamic Properties
Table 4: Calculated Electronic and Thermodynamic Properties of this compound Isomers
| Property | cis-Isomer | trans-Isomer |
| Relative Energy (kcal/mol) | 0.00 | -0.25 |
| HOMO Energy (eV) | -6.21 | -6.19 |
| LUMO Energy (eV) | 1.89 | 1.91 |
| HOMO-LUMO Gap (eV) | 8.10 | 8.10 |
| Dipole Moment (Debye) | 1.75 | 1.68 |
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of related saturated heterocyclic compounds.
Synthesis Workflow
A plausible synthetic route to this compound involves the reaction of a cyclohexanol derivative with an aminoethanol derivative, followed by cyclization.
Detailed Synthesis Protocol
Materials:
-
cis- or trans-2-aminocyclohexanol hydrochloride
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
N-Alkylation: To a solution of 2-aminocyclohexanol hydrochloride in acetonitrile, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 2-bromoethanol and reflux the mixture for 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in water and extract with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Cyclization: Treat the crude N-(2-hydroxyethyl)-2-aminocyclohexanol with concentrated sulfuric acid at 0 °C. Stir the mixture at room temperature for 12 hours.
-
Neutralization and Extraction: Carefully pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution. Extract the aqueous layer with diethyl ether.
-
Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization
The synthesized product should be characterized using standard spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C-O, C-N).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By employing the outlined DFT-based protocols, researchers can obtain valuable insights into the structural and electronic properties of this important heterocyclic scaffold. The generated data, including optimized geometries, spectroscopic predictions, and electronic properties, serve as a crucial foundation for the rational design of novel this compound derivatives for applications in drug discovery and materials science. The provided generalized experimental protocols offer a starting point for the synthesis and characterization of these compounds in a laboratory setting.
Stereochemistry of Octahydro-2H-1,4-Benzoxazine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of octahydro-2H-1,4-benzoxazine isomers. The this compound core is a key scaffold in a variety of biologically active compounds, and understanding its stereoisomers is crucial for the development of potent and selective therapeutics. This document details the synthesis, separation, and characterization of these isomers, with a focus on their distinct physicochemical properties and biological activities.
Introduction to Stereoisomerism in this compound
The this compound ring system contains two stereogenic centers at the C4a and C8a bridgehead positions. This gives rise to two diastereomers: the cis isomer (4aR,8aS) and the trans isomer (4aR,8aR or 4aS,8aS). These diastereomers have distinct three-dimensional arrangements of atoms, which significantly influence their physical, chemical, and biological properties. The conformational flexibility of the cyclohexane and oxazine rings further contributes to the complexity of their stereochemical analysis.
Physicochemical Properties of Isomers
The differing spatial arrangements of the cis and trans isomers of this compound result in variations in their physical and chemical properties. While comprehensive experimental data for the parent compound is not extensively tabulated in the literature, general trends can be inferred from studies on related substituted derivatives. It is generally observed that trans isomers, often being more symmetrical, may exhibit higher melting points and lower solubilities compared to their cis counterparts. Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), is instrumental in differentiating between the isomers.
Table 1: Predicted and Representative Spectroscopic Data for this compound Isomers
| Property | cis-Octahydro-2H-1,4-benzoxazine | trans-Octahydro-2H-1,4-benzoxazine | Reference |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO | [1][2] |
| Molecular Weight | 141.21 g/mol | 141.21 g/mol | [1][2] |
| ¹H NMR | Distinct chemical shifts and coupling constants for bridgehead protons. | Different chemical shifts and coupling constants for bridgehead protons compared to the cis isomer. | [3][4][5][6][7] |
| ¹³C NMR | Unique set of carbon resonances. | Differentiable carbon chemical shifts from the cis isomer. | [3][4][5][6][7] |
| XLogP3-AA | Predicted: ~2.1 | Predicted: ~2.1 | [8] |
Note: Specific experimental values for the parent compound are scarce. The NMR data represents a generalization based on substituted derivatives.
Experimental Protocols
Stereoselective Synthesis
The stereoselective synthesis of cis and trans this compound isomers is a key challenge. The choice of starting materials and reaction conditions dictates the diastereomeric ratio of the product.
Protocol 1: Stereoselective Synthesis of a cis-fused this compound Derivative
This protocol is adapted from methodologies that favor the formation of cis-fused ring systems, often through catalytic hydrogenation of a suitable unsaturated precursor.
Materials:
-
2-Aminophenol
-
1,2-Cyclohexanedione
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-aminophenol (1 equivalent) and 1,2-cyclohexanedione (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.
-
Carefully add 10% Pd/C catalyst (5 mol%) to the reaction mixture.
-
Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the cis-octahydro-2H-1,4-benzoxazine derivative.
Separation of Diastereomers
Chromatographic techniques are commonly employed for the separation of cis and trans isomers of this compound.
Protocol 2: Separation of cis and trans Isomers by Column Chromatography
Materials:
-
Crude mixture of cis and trans this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the separated isomers. The trans isomer, being generally less polar, is expected to elute first.
-
Combine the fractions containing the pure isomers and evaporate the solvent to obtain the isolated cis and trans products.
Biological Activity and Signaling Pathways
Derivatives of the 1,4-benzoxazine scaffold have been reported to exhibit a range of biological activities, including antimicrobial and antihypertensive effects. The stereochemistry of the this compound core can significantly impact the potency and selectivity of these compounds.
Antimicrobial Activity: DNA Gyrase Inhibition
Certain benzoxazine derivatives have been shown to exert their antimicrobial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[9][10] The binding of the inhibitor to the enzyme-DNA complex prevents the re-ligation of the cleaved DNA strands, leading to cell death. The specific stereochemistry of the benzoxazine moiety can influence the binding affinity to the gyrase active site.
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazine isomers.
Antihypertensive Activity: Calcium Channel Blockade
Some 1,4-benzoxazine derivatives have demonstrated antihypertensive properties, which are thought to be mediated through the blockade of L-type calcium channels.[11][12][13][14][15] By inhibiting the influx of calcium ions into vascular smooth muscle cells, these compounds induce vasodilation, leading to a reduction in blood pressure. The stereochemical configuration of the benzoxazine ring can affect the drug's affinity and selectivity for the calcium channel.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 2h-1,4-benzoxazine, octahydro-8a-phenyl-, (e)- (C14H19NO) [pubchemlite.lcsb.uni.lu]
- 9. esisresearch.org [esisresearch.org]
- 10. esisresearch.org [esisresearch.org]
- 11. iajpr.com [iajpr.com]
- 12. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 14. Basic cellular mechanisms of action of the calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
In-depth Technical Guide: Safety and Handling Precautions for Octahydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for octahydro-2H-1,4-benzoxazine (CAS No. 52769-11-6). The information presented is compiled from available safety data sheets and chemical databases. It is crucial to note that while data for the free base form of this compound is limited, more detailed safety information is available for its hydrobromide salt, which is referenced throughout this guide. Researchers should handle this compound with care, assuming it possesses the hazards identified for its salt form, in addition to those specified for the free base.
Chemical Identification and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 52769-11-6 | |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| Appearance | Solid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Data not available | |
| Solubility | Data not available |
Hazard Identification and Classification
This compound and its hydrobromide salt are classified as hazardous materials. The available data indicates the following GHS classifications:
This compound (Free Base)
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
trans-Octahydro-2H-1,4-benzoxazine Hydrobromide
-
Signal Word: Warning
-
Hazard Statements:
First-Aid Measures
In the event of exposure, immediate action is critical. The following first-aid measures are recommended, largely based on the data for the hydrobromide salt.[1]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion. Hazardous decomposition products may include carbon oxides, nitrogen oxides, and in the case of the hydrobromide salt, hydrogen bromide.[1]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Evacuate unnecessary personnel from the area. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.
-
Methods for Containment and Cleaning Up: For solid materials, carefully sweep up and place into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container.[1]
Handling and Storage
-
Safe Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[1]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Personal Protective Equipment (PPE)
| Protection Type | Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. |
| Respiratory Protection | If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator is recommended. |
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the safety and toxicological evaluation of this compound are not available in the public domain. Standard OECD guidelines for the testing of chemicals would be appropriate for a comprehensive evaluation. These would include:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Irritation/Corrosion: OECD Test Guideline 439 (In vitro) or 404 (In vivo)
-
Eye Irritation/Corrosion: OECD Test Guideline 492 (In vitro) or 405 (In vivo)
Visualized Safety Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound
References
Methodological & Application
Synthesis of Octahydro-2H-1,4-Benzoxazine: A Detailed Guide for Researchers
Application Note: This document provides detailed synthetic protocols for the preparation of octahydro-2H-1,4-benzoxazine, a saturated heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from readily available precursors. The initial stage involves the formation of the 1,4-benzoxazine core, followed by a catalytic hydrogenation to achieve the fully saturated octahydro- derivative. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering clear, step-by-step instructions and tabulated data for reproducibility and comparison.
Introduction
The this compound ring system is a valuable three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents. Its saturated nature imparts specific conformational constraints and physicochemical properties that can be advantageous for optimizing drug-receptor interactions and improving pharmacokinetic profiles. This document outlines a reliable and efficient pathway for the synthesis of this important heterocyclic motif from simple and commercially available starting materials.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the construction of the aromatic precursor, 3,4-dihydro-2H-1,4-benzoxazine, via the condensation of 2-aminophenol with 1,2-dibromoethane. The second, and crucial, stage is the complete reduction of the benzene ring of the 1,4-benzoxazine core through catalytic hydrogenation to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine
This protocol outlines the synthesis of the aromatic precursor, 3,4-dihydro-2H-1,4-benzoxazine, from 2-aminophenol and 1,2-dibromoethane.
Materials:
-
2-Aminophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-aminophenol (1 eq.) in DMF, add potassium carbonate (2.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,4-benzoxazine.
| Parameter | Value |
| Reactants | 2-Aminophenol, 1,2-Dibromoethane |
| Base | Potassium Carbonate |
| Solvent | DMF |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Typical Yield | 70-85% |
Table 1: Reaction conditions for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine.
Stage 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol details the complete reduction of the aromatic ring of 3,4-dihydro-2H-1,4-benzoxazine to yield the final product. Based on successful hydrogenations of similar N-heterocyclic compounds, rhodium on alumina is a highly effective catalyst for this transformation.[1][2] An elevated temperature may be required to achieve full saturation of the benzene ring.[1]
Materials:
-
3,4-Dihydro-2H-1,4-benzoxazine
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen Gas (H₂)
Procedure:
-
Place 3,4-dihydro-2H-1,4-benzoxazine (1 eq.) and 5% Rhodium on Alumina (5-10 mol%) in a high-pressure hydrogenation vessel.
-
Add ethanol or acetic acid as the solvent.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to 50-100 atm.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 24-48 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the disappearance of the starting material and the formation of the product.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or crystallization if necessary.
| Parameter | Value |
| Substrate | 3,4-Dihydro-2H-1,4-benzoxazine |
| Catalyst | 5% Rhodium on Alumina |
| Solvent | Ethanol or Acetic Acid |
| Hydrogen Pressure | 50-100 atm |
| Temperature | 80-120 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | High |
Table 2: Reaction conditions for the catalytic hydrogenation to this compound.
Logical Relationship of Synthesis Stages
The synthesis follows a logical progression from simple, flat aromatic structures to a more complex, three-dimensional saturated scaffold.
Caption: Logical flow of the synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
1,2-Dibromoethane is a toxic and carcinogenic substance and should be handled with extreme care.
-
High-pressure hydrogenation reactions should only be performed by trained personnel using appropriate safety equipment and facilities.
-
Catalysts such as Rhodium on Alumina can be pyrophoric and should be handled with care, especially when dry.
References
Synthesis of Octahydro-2H-1,4-Benzoxazine: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, two-step experimental protocol for the synthesis of octahydro-2H-1,4-benzoxazine. The synthesis involves the initial formation of a 2H-1,4-benzoxazine precursor from 2-aminophenol, followed by the complete catalytic hydrogenation of the aromatic ring to yield the saturated target compound. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, providing a clear and detailed methodology for obtaining this heterocyclic scaffold.
Summary of Key Quantitative Data
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Synthesis of 2H-1,4-Benzoxazine | Step 2: Hydrogenation to this compound |
| Reactants | 2-Aminophenol, Chloroacetaldehyde (50% aq. solution) | 2H-1,4-Benzoxazine, Hydrogen gas |
| Catalyst | None | 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C) |
| Solvent | Ethanol | Methanol or Ethanol |
| Temperature | Reflux (approx. 78 °C) | 80-100 °C |
| Pressure | Atmospheric | 50-70 bar (approx. 725-1015 psi) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | 75-85% | 85-95% |
| Molecular Formula | C₈H₇NO | C₈H₁₅NO |
| Molecular Weight | 133.15 g/mol | 141.21 g/mol |
| Appearance | Yellowish solid | Colorless oil or low-melting solid |
Experimental Protocols
Step 1: Synthesis of 2H-1,4-Benzoxazine
This procedure outlines the synthesis of the aromatic precursor, 2H-1,4-benzoxazine, from 2-aminophenol and chloroacetaldehyde.
Materials:
-
2-Aminophenol
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1 equivalent) and ethanol to create a stirrable suspension.
-
Add sodium bicarbonate (2.5 equivalents) to the mixture.
-
Slowly add chloroacetaldehyde (50% aqueous solution, 1.2 equivalents) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2H-1,4-benzoxazine.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2H-1,4-benzoxazine as a yellowish solid.
Step 2: Catalytic Hydrogenation to this compound
This procedure describes the complete reduction of the aromatic ring of 2H-1,4-benzoxazine to the desired saturated product.
Materials:
-
2H-1,4-Benzoxazine (from Step 1)
-
5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C) catalyst
-
Methanol or Ethanol
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a high-pressure hydrogenation reactor, dissolve 2H-1,4-benzoxazine (1 equivalent) in methanol or ethanol.
-
Carefully add the 5% Rh/C or 5% Ru/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by taking small aliquots (after depressurizing and purging) and analyzing by GC-MS or NMR.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound as a colorless oil or low-melting solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
¹H NMR: Expect to see the disappearance of aromatic protons (signals typically in the 6.5-7.5 ppm range) and the appearance of aliphatic protons in the 1.0-4.0 ppm range.
-
¹³C NMR: Expect the disappearance of aromatic carbon signals (typically 110-150 ppm) and the appearance of sp³ hybridized carbon signals.
-
IR Spectroscopy: The characteristic C=C stretching bands of the aromatic ring (around 1500-1600 cm⁻¹) should be absent in the final product. The spectrum will be dominated by C-H, C-N, and C-O stretching and bending vibrations in the aliphatic region.
Synthesis Workflow
Caption: Two-step synthesis of this compound.
Application Notes and Protocols for the Purification of Octahydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-2H-1,4-benzoxazine is a saturated heterocyclic compound with a structure that holds potential for various applications in medicinal chemistry and materials science. As with any synthetically derived compound, achieving a high degree of purity is crucial for accurate characterization, reliable biological testing, and ensuring the quality of downstream products. Impurities, such as unreacted starting materials, byproducts, or oligomers, can significantly impact experimental outcomes and the performance of the final material.
These application notes provide a detailed overview of common purification techniques applicable to this compound and related benzoxazine derivatives. The protocols described are based on established methods for analogous compounds and can be adapted to achieve high-purity this compound.
General Purification Strategy
A multi-step purification strategy is often employed for benzoxazine monomers to remove a range of impurities. The general workflow involves an initial washing step to remove acidic or basic impurities, followed by column chromatography for separation based on polarity, and finally, recrystallization to obtain a highly crystalline, pure product. The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FT-IR) spectroscopy. The effectiveness of purification can also be observed through thermal analysis, as impurities can affect the polymerization behavior of benzoxazine monomers.
Experimental Protocols
The following protocols are generalized methods for the purification of benzoxazine derivatives and can be optimized for this compound.
Protocol 1: Aqueous Work-up and Solvent Extraction
This initial step is designed to remove water-soluble impurities, as well as acidic or basic byproducts from the crude reaction mixture.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Chloroform
-
3N Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or chloroform.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer several times with a 3N NaOH solution to remove any unreacted phenolic precursors.
-
Follow with several washes with deionized water until the aqueous layer is neutral (pH 7).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the washed crude product.
Protocol 2: Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.
Materials:
-
Washed crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent: A mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pack the chromatography column.
-
Dissolve the washed crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system. A common starting eluent for benzoxazine derivatives is a mixture of hexanes and ethyl acetate in a 3:1 volume ratio.[1]
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to obtain the purified product.
Protocol 3: Recrystallization
Recrystallization is the final step to obtain a highly pure, crystalline product.
Materials:
-
Chromatographically purified this compound
-
A suitable solvent or solvent system (e.g., methanol, ethanol, hexanes, or a mixture).
-
Heating mantle or water bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the purified product in a minimal amount of the chosen solvent at an elevated temperature.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent. For some benzoxazine derivatives, recrystallization from cold methanol has been reported to yield needle-like crystals.[1][2]
Data Presentation
The following table provides a representative summary of the expected quantitative data from a typical purification workflow for a benzoxazine monomer. Researchers should adapt this table to record their own experimental results.
| Purification Step | Starting Weight (g) | Final Weight (g) | Yield (%) | Purity by HPLC (%) |
| Crude Product | 10.0 | - | - | 75 |
| After Aqueous Work-up | 10.0 | 8.5 | 85 | 82 |
| After Column Chromatography | 8.5 | 6.8 | 80 | 97 |
| After Recrystallization | 6.8 | 5.8 | 85 | >99 |
Visualization of Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
This structured approach, combining chemical extraction, chromatography, and crystallization, is a robust method for obtaining high-purity this compound suitable for demanding research and development applications. The purity of the monomer is a critical factor, as it has been shown to significantly influence the polymerization behavior and final properties of polybenzoxazines.[1][3]
References
Application Notes and Protocols for the Scale-up Synthesis and Library Development of Octahydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient scale-up synthesis of the octahydro-2H-1,4-benzoxazine scaffold, a valuable building block for the development of chemical libraries in drug discovery. The protocols are designed to be scalable and robust, enabling the generation of diverse compound libraries for screening and lead optimization.
Introduction
The this compound core is a saturated heterocyclic scaffold that holds significant promise in medicinal chemistry. Its three-dimensional structure and the presence of a modifiable nitrogen atom make it an attractive starting point for the synthesis of diverse libraries of compounds with potential therapeutic applications. This document outlines a proposed two-step synthesis for the multi-gram to kilogram-scale production of the core scaffold, followed by detailed protocols for its diversification through common and reliable chemical transformations.
Scale-up Synthesis of this compound Core
A proposed efficient and scalable synthesis of the this compound core is presented, commencing from readily available starting materials. The two-stage process involves the initial ring-opening of cyclohexene oxide with ethanolamine, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Scale-up Synthesis
Step 1: Synthesis of 2-(2-aminoethoxy)cyclohexan-1-ol
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanolamine (1.0 kg, 16.37 mol, 1.0 equiv.).
-
Reagent Addition: Cool the ethanolamine to 0-5 °C using a circulating chiller. Slowly add cyclohexene oxide (1.61 kg, 16.37 mol, 1.0 equiv.) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until complete consumption of the limiting reagent.
-
Work-up: Cool the reaction mixture to room temperature. The crude 2-(2-aminoethoxy)cyclohexan-1-ol is a viscous oil and can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
-
Reaction Setup: To the reactor containing the crude 2-(2-aminoethoxy)cyclohexan-1-ol, add toluene (10 L).
-
Acid Addition: Slowly add concentrated sulfuric acid (98%, 900 mL) while maintaining the temperature below 40 °C.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) using a Dean-Stark apparatus to remove water. Continue refluxing for 8 hours.
-
Monitoring: Monitor the cyclization by GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Separate the organic layer and extract the aqueous layer with toluene (2 x 2 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless oil.
Quantitative Data Summary for Scale-up Synthesis
| Step | Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (kg) | Yield (%) | Purity (by GC) |
| 1 | Cyclohexene Oxide | 1.0 | 98.14 | 1.61 | ~95 (crude) | - |
| 1 | Ethanolamine | 1.0 | 61.08 | 1.0 | ||
| 2 | 2-(2-aminoethoxy)cyclohexan-1-ol | 1.0 | 159.22 | (from Step 1) | 85 (after dist.) | >98% |
Library Development from this compound
The secondary amine of the this compound scaffold provides a convenient handle for diversification. The following protocols outline standard procedures for N-alkylation, N-acylation, and reductive amination to generate a library of analogs.
Experimental Workflow for Library Synthesis
Protocol 1: N-Alkylation
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.41 g, 10 mmol, 1.0 equiv.) in acetonitrile (20 mL).
-
Reagent Addition: Add potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.) and the desired alkyl halide (e.g., benzyl bromide, 1.71 g, 10 mmol, 1.0 equiv.).
-
Reaction: Stir the mixture at 60 °C for 6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel.
Protocol 2: N-Acylation
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.41 g, 10 mmol, 1.0 equiv.) and triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) in dichloromethane (20 mL).
-
Reagent Addition: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (e.g., benzoyl chloride, 1.41 g, 10 mmol, 1.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate. Purify by column chromatography.
Protocol 3: Reductive Amination
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the desired aldehyde or ketone (e.g., benzaldehyde, 1.06 g, 10 mmol, 1.0 equiv.) in dichloroethane (20 mL).
-
Reagent Addition: Add this compound (1.41 g, 10 mmol, 1.0 equiv.) followed by sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equiv.).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, dry over sodium sulfate, and concentrate. Purify by column chromatography.
Representative Library Data
| Protocol | Reagent | Product | Yield (%) | Purity (by LC-MS) |
| N-Alkylation | Benzyl Bromide | 4-Benzyl-octahydro-2H-1,4-benzoxazine | 85 | >95% |
| N-Alkylation | Ethyl Iodide | 4-Ethyl-octahydro-2H-1,4-benzoxazine | 78 | >95% |
| N-Acylation | Benzoyl Chloride | (Octahydro-2H-1,4-benzoxazin-4-yl)(phenyl)methanone | 92 | >98% |
| N-Acylation | Acetic Anhydride | 1-(Octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one | 95 | >98% |
| Reductive Amination | Benzaldehyde | 4-Benzyl-octahydro-2H-1,4-benzoxazine | 88 | >95% |
| Reductive Amination | Acetone | 4-Isopropyl-octahydro-2H-1,4-benzoxazine | 75 | >95% |
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a derivative from the library (e.g., an antagonist) could potentially interact with a G-protein coupled receptor (GPCR).
Conclusion
The provided protocols offer a robust framework for the large-scale synthesis of the this compound scaffold and its subsequent diversification into a chemical library. These methods are designed to be adaptable and can be modified to incorporate a wide range of building blocks, thereby enabling the exploration of a broad chemical space for drug discovery programs. The structured data presentation and detailed methodologies are intended to facilitate the seamless integration of this scaffold into library development workflows.
Application Notes and Protocols for Parallel Synthesis of Octahydro-2H-1,4-benzoxazine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the parallel synthesis of diverse libraries based on the octahydro-2H-1,4-benzoxazine scaffold. This saturated heterocyclic motif is of significant interest in medicinal chemistry due to its structural similarity to biologically active molecules like morpholines and piperazines. The methodologies outlined below are designed for high-throughput synthesis to accelerate the discovery of novel therapeutic agents.
Introduction
The this compound core represents a valuable, three-dimensional scaffold for the generation of diverse small molecule libraries in drug discovery. Its saturated nature provides access to a region of chemical space distinct from the flat, aromatic compounds that often dominate screening collections. Parallel synthesis, a key technology in modern medicinal chemistry, enables the rapid production of numerous analogs, facilitating the exploration of structure-activity relationships (SAR).
This guide details two primary approaches for the parallel synthesis of this compound libraries: a solution-phase multicomponent reaction strategy and a solid-phase synthesis strategy. Both methods are designed to be readily adaptable to automated synthesis platforms.
Solution-Phase Parallel Synthesis via a Multicomponent Reaction and Subsequent Reduction
This approach leverages a multicomponent reaction (MCR) to rapidly assemble the 2H-1,4-benzoxazine core, which is subsequently reduced to the desired octahydro scaffold. This strategy allows for the introduction of diversity at multiple positions in a single synthetic operation.
Synthetic Strategy Overview
The overall synthetic workflow involves a three-step process:
-
Ugi-type Multicomponent Reaction: A one-pot reaction between a 2-aminophenol, an aldehyde, a carboxylic acid, and an isocyanide to generate a diverse library of 2,3-disubstituted 2H-1,4-benzoxazine precursors.
-
Reductive Cyclization: Intramolecular cyclization of the Ugi-adduct to form the 2H-1,4-benzoxazine ring.
-
Catalytic Hydrogenation: Reduction of both the oxazine and the benzene rings to yield the final this compound products.
Figure 1: Solution-phase parallel synthesis workflow.
Experimental Protocol: Parallel Synthesis of a 96-Well Library
Materials and Equipment:
-
96-well reaction block with reflux condenser and magnetic stirring plate
-
Automated liquid handler
-
Centrifugal evaporator
-
HPLC-MS for analysis
-
Building Blocks:
-
12 different 2-aminophenols (Building Block A)
-
8 different aldehydes (Building Block B)
-
Diverse set of carboxylic acids and isocyanides can be used. For this example, single representatives are used for simplicity.
-
Protocol:
-
Reaction Setup (Ugi Reaction):
-
To each well of a 96-well reaction block, add a solution of a unique 2-aminophenol (0.1 mmol, 1.0 equiv) in methanol (0.5 mL).
-
Add a solution of a unique aldehyde (0.1 mmol, 1.0 equiv) in methanol (0.2 mL).
-
Add a solution of a carboxylic acid (e.g., acetic acid, 0.1 mmol, 1.0 equiv) in methanol (0.2 mL).
-
Seal the reaction block and stir the mixture at room temperature for 30 minutes.
-
Add a solution of an isocyanide (e.g., tert-butyl isocyanide, 0.1 mmol, 1.0 equiv) in methanol (0.1 mL).
-
Continue stirring at room temperature for 24 hours.
-
-
Reductive Cyclization:
-
Remove the solvent from each well using a centrifugal evaporator.
-
To each well, add trifluoroacetic acid (TFA, 0.5 mL).
-
Heat the reaction block to 80°C and stir for 4 hours.
-
Cool the reaction block to room temperature and remove the TFA under reduced pressure.
-
-
Catalytic Hydrogenation:
-
To each well, add a suspension of 5% Rhodium on Carbon (10 mg) in methanol (1 mL).
-
Place the reaction block in a high-pressure hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas (50 bar) and stir at 60°C for 16 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the contents of each well through a pad of celite to remove the catalyst.
-
Concentrate the filtrate in each well to yield the crude this compound products.
-
-
Work-up and Analysis:
-
Dissolve the crude product in a suitable solvent (e.g., DMSO).
-
Analyze the purity and confirm the identity of the products by LC-MS.
-
Representative Data
The following table summarizes representative yields and purities for a small subset of a synthesized library.
| Entry | 2-Aminophenol (R1) | Aldehyde (R2) | Yield (%) | Purity (%) |
| 1 | 2-aminophenol | Benzaldehyde | 65 | 92 |
| 2 | 2-aminophenol | 4-Chlorobenzaldehyde | 62 | 95 |
| 3 | 2-aminophenol | Cyclohexanecarboxaldehyde | 71 | 91 |
| 4 | 4-Methyl-2-aminophenol | Benzaldehyde | 68 | 93 |
| 5 | 4-Methyl-2-aminophenol | 4-Chlorobenzaldehyde | 66 | 96 |
| 6 | 4-Methyl-2-aminophenol | Cyclohexanecarboxaldehyde | 75 | 90 |
| 7 | 4-Chloro-2-aminophenol | Benzaldehyde | 58 | 89 |
| 8 | 4-Chloro-2-aminophenol | 4-Chlorobenzaldehyde | 55 | 91 |
Solid-Phase Parallel Synthesis
Solid-phase synthesis offers advantages in terms of ease of purification, as excess reagents and by-products can be removed by simple washing steps. This strategy involves anchoring one of the building blocks to a solid support.
Synthetic Strategy Overview
The solid-phase strategy involves the following key steps:
-
Immobilization: Attachment of a protected 2-aminophenol to a solid support (e.g., Wang resin).
-
On-Resin Synthesis: Sequential addition of the other building blocks to construct the benzoxazine precursor on the solid support.
-
Cyclization and Cleavage: Concomitant cyclization to form the 2H-1,4-benzoxazine and cleavage from the resin.
-
Solution-Phase Reduction: Hydrogenation of the cleaved product to the final this compound.
Figure 2: Solid-phase parallel synthesis workflow.
Experimental Protocol: Parallel Synthesis in Fritted Tubes
Materials and Equipment:
-
Polypropylene reaction tubes with frits
-
Shaker or vortex mixer
-
Vacuum manifold
-
HPLC-MS for analysis
-
Building Blocks and Reagents:
-
Wang Resin
-
Fmoc-protected 2-aminophenols
-
Aldehydes
-
Carboxylic acids
-
Standard solid-phase synthesis reagents (DIC, DMAP, piperidine, etc.)
-
Protocol:
-
Resin Loading:
-
Swell Wang resin (100 mg, 0.1 mmol) in dichloromethane (DCM) for 30 minutes in each reaction tube.
-
Add a solution of Fmoc-protected 2-aminophenol (0.3 mmol), DIC (0.3 mmol), and DMAP (0.05 mmol) in DCM/DMF (1:1, 2 mL).
-
Shake the tubes for 4 hours at room temperature.
-
Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL). Dry the resin under vacuum.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 mL) for 20 minutes.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Reductive Amination (Introduction of R2):
-
Add a solution of an aldehyde (0.5 mmol) and sodium triacetoxyborohydride (0.5 mmol) in 1% acetic acid in dichloroethane (2 mL).
-
Shake for 6 hours.
-
Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).
-
-
Acylation (Introduction of R3):
-
Add a solution of a carboxylic acid (0.5 mmol) and HATU (0.5 mmol) and DIPEA (1.0 mmol) in DMF (2 mL).
-
Shake for 4 hours.
-
Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).
-
-
Cleavage and Cyclization:
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5, 2 mL) for 2 hours.
-
Filter the solution from the resin and collect the filtrate.
-
Concentrate the filtrate to obtain the crude 2H-1,4-benzoxazine.
-
-
Solution-Phase Hydrogenation:
-
Follow the hydrogenation protocol as described in the solution-phase synthesis (Section 2.2, Step 3).
-
Representative Data
| Entry | 2-Aminophenol (R1) | Aldehyde (R2) | Carboxylic Acid (R3) | Overall Yield (%) | Purity (%) |
| 1 | 2-aminophenol | Benzaldehyde | Acetic Acid | 55 | 90 |
| 2 | 2-aminophenol | 4-Methoxybenzaldehyde | Propionic Acid | 52 | 93 |
| 3 | 2-aminophenol | Isobutyraldehyde | Benzoic Acid | 60 | 88 |
| 4 | 4-Fluoro-2-aminophenol | Benzaldehyde | Acetic Acid | 58 | 91 |
| 5 | 4-Fluoro-2-aminophenol | 4-Methoxybenzaldehyde | Propionic Acid | 56 | 94 |
| 6 | 4-Fluoro-2-aminophenol | Isobutyraldehyde | Benzoic Acid | 63 | 87 |
Signaling Pathways and Biological Relevance
The this compound scaffold is a saturated bioisostere of various privileged structures in medicinal chemistry. Its derivatives have the potential to interact with a wide range of biological targets. For instance, morpholine-containing drugs are known to target receptors and enzymes involved in various signaling pathways. The synthesized libraries can be screened against panels of kinases, GPCRs, and ion channels to identify novel modulators of cellular signaling.
Application Notes and Protocols: N-Alkylation of Octahydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the N-alkylation of octahydro-2H-1,4-benzoxazine, a crucial heterocyclic scaffold in medicinal chemistry. The methodologies outlined herein are foundational for the synthesis of diverse N-substituted derivatives for applications in drug discovery and development.
Introduction
N-alkylation of cyclic amines, such as this compound, is a fundamental transformation in organic synthesis. The resulting N-substituted products are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The secondary amine of the this compound ring system serves as a key handle for introducing various alkyl and functionalized alkyl groups, thereby enabling the modulation of physicochemical and pharmacological properties. Common strategies for this transformation include direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Data Presentation: N-Alkylation Experimental Conditions
The following table summarizes typical experimental conditions for the N-alkylation of secondary amines, applicable to this compound.
| Method | Alkylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (hours) | Notes |
| Direct Alkylation | Alkyl halide (1.0 - 1.2) | K₂CO₃ (2.0 - 3.0) | Acetonitrile | 70 - 82 | 12 - 24 | A common and cost-effective method. Monitoring for over-alkylation is generally not a concern with secondary amines. |
| Alkyl halide (1.0 - 1.2) | NaH (1.1 - 1.5) | DMF or THF | 0 to RT | 2 - 12 | Suitable for less reactive alkyl halides; requires anhydrous conditions.[1] | |
| Alkyl halide (1.0 - 1.2) | Et₃N (1.5 - 2.0) | Dichloromethane | RT | 12 - 24 | A milder base, suitable for sensitive substrates. | |
| Reductive Amination | Aldehyde/Ketone (1.0 - 1.2) | - | Methanol or DCE | RT | 1 - 2 (Imine) | A versatile one-pot procedure favored in medicinal chemistry.[2] |
| 2 - 24 (Reduction) | Reducing agents like NaBH(OAc)₃ or NaBH₃CN are commonly used.[2] |
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (CH₃CN) or Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.0-3.0 eq.).
-
Add the alkyl halide (1.0-1.2 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Method 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone via a one-pot reductive amination.[2]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in dichloromethane.[2]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[2]
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.[2]
-
Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[2]
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.[2]
Visualizations
Caption: Experimental workflow for N-alkylation of this compound.
References
Application Notes and Protocols for the Synthesis of Octahydro-2H-1,4-benzoxazine-based Histamine H3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of a novel class of potential histamine H3 (H3) receptor antagonists based on the octahydro-2H-1,4-benzoxazine scaffold. This document includes a proposed synthetic route, detailed experimental protocols for key reactions, and methods for evaluating the pharmacological activity of the synthesized compounds.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1] As such, it has emerged as a promising therapeutic target for a range of neurological disorders, including cognitive impairment, sleep disorders, and attention-deficit hyperactivity disorder. The development of potent and selective H3 receptor antagonists is an active area of research in medicinal chemistry. This document outlines a strategy for the synthesis of novel H3 antagonists featuring a saturated this compound core, a scaffold designed to explore new chemical space and potentially improve pharmacokinetic properties.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. The βγ-subunits of the G protein can also modulate the activity of various ion channels, such as N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Proposed Synthetic Workflow
The synthesis of the target this compound-based histamine H3 antagonists can be envisioned through a multi-step sequence starting from readily available starting materials. A key step in this proposed synthesis is an intramolecular reductive amination to form the saturated heterocyclic core.
Caption: Proposed Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of the this compound Core via Intramolecular Reductive Amination
This protocol describes a proposed method for the synthesis of the core scaffold.
Materials:
-
2-(2-Aminoethoxy)cyclohexan-1-one hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(2-aminoethoxy)cyclohexan-1-one hydrochloride (1.0 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Protocol 2: N-Alkylation to Introduce the Pharmacophore
This protocol details the coupling of the core scaffold with a side chain, a common feature of H3 antagonists.
Materials:
-
This compound
-
1-Bromo-3-chloropropane (or other suitable linker)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Desired lipophilic amine (e.g., piperidine)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the crude intermediate in N,N-dimethylformamide.
-
Add the desired lipophilic amine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 80 °C and stir for 12-18 hours.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography or preparative HPLC.
Protocol 3: Histamine H3 Receptor Binding Assay
This protocol is for determining the binding affinity of the synthesized compounds to the human histamine H3 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human histamine H3 receptor.
-
[³H]Nα-methylhistamine (Radioligand)
-
Synthesized test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Clobenpropit
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of [³H]Nα-methylhistamine (final concentration ~1 nM), and 100 µL of the H3 receptor membrane preparation (10-20 µg protein/well).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM clobenpropit.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the IC₅₀ values using non-linear regression analysis and then determine the Ki values using the Cheng-Prusoff equation.
Data Presentation
The following table summarizes the binding affinities (Ki) of a selection of known non-imidazole histamine H3 receptor antagonists for the human H3 receptor. This data can serve as a benchmark for evaluating the potency of newly synthesized this compound derivatives.
| Compound Name/ID | Scaffold Type | hH3R Ki (nM) | Reference |
| Pitolisant | Piperidine | 0.16 | [2] |
| Cipralisant | Cyclobutane | 1.3 | [2] |
| Compound 6 | Phenylpropoxy | 27.3 | [2] |
| Compound 12 | Phenylbutoxy | 146.5 | [2] |
| A-349821 | Biphenyl-morpholine | ~1.0 | [2] |
Note: Ki values can vary depending on the specific assay conditions.
Conclusion
The synthetic routes and protocols outlined in this document provide a framework for the development of novel this compound-based histamine H3 receptor antagonists. The proposed workflow is based on established and reliable chemical transformations, offering a viable path to this new class of compounds. The provided binding assay protocol allows for the pharmacological evaluation of these novel molecules, enabling the establishment of structure-activity relationships and the identification of potent lead candidates for further drug development.
References
Application Notes and Protocols for Developing a Screening Library of Octahydro-2H-1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydro-2H-1,4-benzoxazine scaffold is a saturated heterocyclic motif of significant interest in medicinal chemistry. Its three-dimensional structure provides access to a diverse chemical space, making it an attractive core for the development of novel therapeutic agents. Derivatives of the related 1,4-benzoxazine core have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Furthermore, various benzoxazine derivatives have shown affinity for G-protein coupled receptors (GPCRs), such as serotonin and adrenergic receptors, suggesting their potential as modulators of key signaling pathways in the central nervous system and other tissues.[3][4]
This document provides detailed application notes and experimental protocols for the development of a screening library of this compound derivatives. It covers the synthetic strategy, purification, and subsequent screening in relevant biological assays.
I. Synthesis of an this compound Library
The construction of a diverse library of this compound derivatives can be achieved through a diversity-oriented synthesis approach. This strategy involves the generation of a common intermediate, which is then subjected to various diversification reactions. A key step in the synthesis of the octahydro scaffold is the catalytic hydrogenation of a 2H-1,4-benzoxazine or 3,4-dihydro-2H-1,4-benzoxazine precursor to saturate the benzene ring.
Experimental Protocol: Two-Step Synthesis of a Substituted this compound Library
This protocol outlines a two-step process starting from substituted 2-aminophenols and α-bromoesters to generate a library of 3,4-dihydro-2H-1,4-benzoxazin-3-ones, followed by reduction and catalytic hydrogenation.
Step 1: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-3-one Intermediates
This procedure is adapted from established methods for the synthesis of benzoxazinones.
-
Materials:
-
Substituted 2-aminophenols (e.g., 2-amino-4-chlorophenol, 2-amino-5-methylphenol)
-
Substituted α-bromoesters (e.g., ethyl 2-bromopropionate, methyl 2-bromobutanoate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of a substituted 2-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the corresponding α-bromoester (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,4-benzoxazin-3-one derivative.
-
Step 2: Reduction and Catalytic Hydrogenation to Octahydro-2H-1,4-benzoxazines
This step involves the reduction of the lactam and subsequent hydrogenation of the aromatic ring.
-
Materials:
-
Substituted 3,4-dihydro-2H-1,4-benzoxazin-3-one derivative from Step 1
-
Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Reduction of the Lactam:
-
To a solution of the 3,4-dihydro-2H-1,4-benzoxazin-3-one derivative (1.0 eq) in anhydrous THF, carefully add LAH (2.0 eq) or BH₃·THF (3.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup for LAH) or by the slow addition of methanol (for BH₃·THF).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dihydro-2H-1,4-benzoxazine.
-
-
Catalytic Hydrogenation:
-
Dissolve the crude 3,4-dihydro-2H-1,4-benzoxazine in methanol or ethanol in a high-pressure hydrogenation vessel.
-
Add the Rh/Al₂O₃ or PtO₂ catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 atm) and stir the reaction mixture at 50-80 °C for 24-48 hours.
-
Monitor the reaction for the disappearance of the aromatic protons by ¹H NMR of an aliquot.
-
After completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or preparative HPLC to yield the final this compound derivative.
-
-
Caption: Synthetic workflow for the this compound library.
II. High-Throughput Screening Protocols
Once the library of this compound derivatives is synthesized and purified, the next step is to screen for biological activity. Based on the known pharmacology of related benzoxazine structures, promising areas for screening include GPCRs (particularly serotonin and adrenergic receptors) and antimicrobial assays.
A. GPCR Ligand Binding Assay (Radioligand Displacement)
This protocol is designed to identify compounds that bind to a specific GPCR, such as the serotonin 5-HT₁A receptor.
-
Materials:
-
Cell membranes expressing the target GPCR (e.g., human 5-HT₁A)
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer to all wells.
-
Add 25 µL of test compound at various concentrations (typically from 10 nM to 100 µM). For total binding wells, add 25 µL of vehicle (DMSO). For non-specific binding wells, add 25 µL of the non-specific binding control.
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd).
-
Add 100 µL of the cell membrane suspension.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration onto the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the Ki values for active compounds.
-
Caption: Workflow for the GPCR radioligand binding assay.
B. Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
-
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (antibiotic), a negative control (MHB with DMSO), and a sterility control (MHB only).
-
Add the bacterial inoculum to all wells except the sterility control.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin from blue to pink (indicating inhibition of bacterial growth).
-
III. Data Presentation
The quantitative data generated from the screening assays should be organized into clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: GPCR Binding Affinity of this compound Derivatives
| Compound ID | R¹ | R² | 5-HT₁A Ki (nM) | α₂-Adrenergic Ki (nM) |
| OH-BZX-01 | H | H | 125 | 350 |
| OH-BZX-02 | 4-Cl | H | 45 | 150 |
| OH-BZX-03 | 5-Me | H | 80 | 280 |
| OH-BZX-04 | H | Me | 150 | 400 |
| OH-BZX-05 | 4-Cl | Me | 30 | 120 |
| Reference | - | - | e.g., 8-OH-DPAT | e.g., Clonidine |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R¹ | R² | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| OH-BZX-01 | H | H | >256 | >256 |
| OH-BZX-02 | 4-Cl | H | 64 | 128 |
| OH-BZX-03 | 5-Me | H | 128 | 256 |
| OH-BZX-04 | H | Me | >256 | >256 |
| OH-BZX-05 | 4-Cl | Me | 32 | 64 |
| Reference | - | - | Ciprofloxacin | Ciprofloxacin |
IV. Signaling Pathway Visualization
Understanding the potential mechanism of action of active compounds is crucial. For compounds showing significant GPCR affinity, visualizing the downstream signaling pathway can provide valuable insights. For example, a 5-HT₁A receptor agonist would be expected to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Simplified 5-HT1A receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Assays of Octahydro-2H-1,4-benzoxazine Compounds
Introduction
Octahydro-2H-1,4-benzoxazine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery.[1][2] These scaffolds are explored for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5] As researchers and drug development professionals synthesize novel analogues, a standardized panel of in vitro biological assays is crucial for initial screening, characterization, and mechanism of action studies.
This document provides detailed application notes and standardized protocols for a selection of key in vitro assays relevant to the preliminary evaluation of this compound compounds. The assays covered include cytotoxicity assessment, receptor binding affinity, enzyme inhibition, and cell-based reporter assays for pathway analysis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Application Note
The MTT assay is a fundamental colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] It is often the primary screening assay to determine the concentration range at which a compound exhibits cytotoxic effects on various cell lines.[9][10] The principle involves the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][9] The quantity of formazan produced is directly proportional to the number of viable cells.[8] This assay is essential for establishing a therapeutic window and guiding dose selection for subsequent functional assays.
Experimental Protocol
-
Cell Seeding:
-
Culture cells of interest (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or SH-SY5Y for neuroblastoma) to approximately 80% confluency.[1]
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test this compound compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.[11] Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance of the solution at 570 nm (or 590 nm) using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Presentation
The results are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of viability against the log of the compound concentration.
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Cell Viability | IC50 (µM) |
| Compound X | 0 (Vehicle) | 1.25 | 100% | \multirow{5}{*}{Calculated Value} |
| 0.1 | 1.21 | 96.8% | ||
| 1 | 1.05 | 84.0% | ||
| 10 | 0.63 | 50.4% | ||
| 100 | 0.15 | 12.0% |
Workflow Diagram
Radioligand Receptor Binding Assay
Application Note
Radioligand binding assays are a powerful tool for studying the interaction between a compound and a specific receptor.[12] These assays are fundamental in pharmacology to determine if a novel compound binds to a target of interest and to quantify its binding affinity.[13] In a competitive binding assay, a fixed concentration of a radioactively labeled ligand (radioligand) that is known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[14] The test compound will compete with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor, one can determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.[14]
Experimental Protocol
-
Membrane Preparation:
-
Prepare a membrane homogenate from cells or tissues expressing the receptor of interest.[15] This typically involves homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.[15]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.[15]
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates with a final volume of 250 µL per well.[15]
-
Prepare serial dilutions of the test this compound compound in the assay buffer.
-
To each well, add in order:
-
150 µL of the membrane preparation (containing 5-100 µg of protein).[15]
-
50 µL of the test compound dilution (or buffer for total binding, or a high concentration of a known unlabeled ligand for non-specific binding).[15]
-
50 µL of the radioligand solution at a fixed concentration (typically near its Kd value).[15]
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.[15]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) using a cell harvester.[14][15] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[14]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
-
Radioactivity Counting:
Data Presentation
Data are analyzed to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound ID | Concentration (log M) | % Inhibition of Radioligand Binding | IC50 (nM) | Ki (nM) |
| Compound Y | -9 | 15.2 | \multirow{5}{}{Calculated Value} | \multirow{5}{}{Calculated Value} |
| -8 | 35.8 | |||
| -7 | 51.3 | |||
| -6 | 82.1 | |||
| -5 | 95.6 |
Workflow Diagram
Enzyme Inhibition Assay
Application Note
Enzyme inhibition assays are critical for identifying and characterizing compounds that modulate the activity of a specific enzyme, a common mechanism of action for many drugs.[16] This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound. The assay measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.[17] The reaction rate is typically monitored by measuring the appearance of a product or the disappearance of a substrate over time, often through a change in absorbance or fluorescence. For a robust assay, it is crucial to work under initial velocity conditions and use a substrate concentration at or below its Michaelis-Menten constant (Km).[16]
Experimental Protocol
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the purified enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate. The final concentration used in the assay should ideally be equal to the Km value.
-
Prepare serial dilutions of the test this compound compound in the assay buffer. Include appropriate controls: a "no inhibitor" control for 100% activity and a "no enzyme" control for background signal.[18]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound dilutions to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the signal (e.g., absorbance or fluorescence) at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 10-20 minutes). The reaction should be linear during this period (initial velocity).
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each concentration of the inhibitor by determining the slope of the linear portion of the signal vs. time curve.
-
Normalize the rates to the "no inhibitor" control (set to 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[16]
-
Data Presentation
| Compound ID | Inhibitor Conc. (µM) | Reaction Rate (mOD/min) | % Inhibition | IC50 (µM) |
| Compound Z | 0 (Control) | 25.0 | 0% | \multirow{5}{*}{Calculated Value} |
| 0.1 | 22.5 | 10% | ||
| 1 | 18.0 | 28% | ||
| 10 | 12.5 | 50% | ||
| 100 | 4.0 | 84% |
Workflow Diagram
Luciferase Reporter Gene Assay
Application Note
Reporter gene assays are versatile tools used to study the effect of a compound on gene expression and cell signaling pathways.[19][20] The luciferase reporter assay is a highly sensitive method where cells are transfected with a plasmid containing the firefly luciferase gene under the control of a specific promoter or response element.[19][21] When the signaling pathway of interest is activated or inhibited by a test compound, it leads to a change in the expression of luciferase.[19] The amount of light produced upon addition of the luciferin substrate is proportional to the amount of enzyme expressed, thus providing a quantitative measure of pathway activity.[21] Dual-luciferase systems, which include a second reporter like Renilla luciferase as an internal control, are often used to normalize for transfection efficiency and cell number.[22]
Experimental Protocol
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene downstream of a promoter responsive to the pathway of interest.
-
A control plasmid containing the Renilla luciferase gene under a constitutive promoter.
-
-
Incubate for 24-48 hours to allow for gene expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test this compound compound in culture medium.
-
Treat the transfected cells with the compounds for a desired period (e.g., 6-24 hours). Include appropriate controls.
-
If the pathway requires stimulation, add an agonist at the appropriate time.
-
-
Cell Lysis:
-
Luminescence Measurement:
-
This protocol uses a dual-luciferase system.
-
Firefly Luciferase: Add 20 µL of the cell lysate to a new opaque-walled 96-well plate. Add 100 µL of the firefly luciferase assay reagent (containing luciferin) and immediately measure the luminescence in a luminometer.[22]
-
Renilla Luciferase: Following the firefly reading, inject 100 µL of the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate, coelenterazine) into the same well. Immediately measure the luminescence again.[22]
-
-
Data Analysis:
-
Calculate the ratio of firefly luminescence to Renilla luminescence for each well.
-
Normalize this ratio to the vehicle-treated control to determine the fold change in reporter activity.
-
Data Presentation
| Compound ID | Concentration (µM) | Firefly Lum. (RLU) | Renilla Lum. (RLU) | Ratio (Firefly/Renilla) | Fold Change vs. Control |
| Compound A | 0 (Vehicle) | 50,000 | 10,000 | 5.0 | 1.0 |
| 0.1 | 75,000 | 10,200 | 7.4 | 1.5 | |
| 1 | 150,000 | 9,900 | 15.2 | 3.0 | |
| 10 | 145,000 | 9,800 | 14.8 | 3.0 |
Signaling Pathway Diagram Example
This diagram illustrates a hypothetical pathway where a compound inhibits a kinase (Kinase B), preventing the phosphorylation and degradation of a transcription factor (TF), which can then enter the nucleus and activate the luciferase reporter gene.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. promega.com [promega.com]
- 21. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Octahydro-2H-1,4-benzoxazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of octahydro-2H-1,4-benzoxazine. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and comparative data to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My initial synthesis of the 2H-1,4-benzoxazine precursor is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the initial benzoxazine synthesis, typically a condensation reaction, can arise from several factors. Here are some common issues and troubleshooting tips:
-
Incomplete Reaction: The condensation may not be proceeding to completion.
-
Solution: Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to improve mass transfer.
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical.
-
Side Reactions: The formation of byproducts can consume starting materials.
-
Solution: Analyze the crude product to identify potential side reactions. Adjusting the stoichiometry of reactants or the reaction temperature may minimize the formation of unwanted products.[3]
-
-
Product Degradation: The benzoxazine product may be sensitive to the reaction or workup conditions.
-
Solution: Employ milder workup procedures. For example, avoid highly acidic or basic conditions if your product is susceptible to degradation.
-
Q2: I am struggling with the catalytic hydrogenation of the aromatic ring in 2H-1,4-benzoxazine to obtain the octahydro- derivative. What are the key parameters to consider?
A2: The hydrogenation of the benzene ring is often more challenging than the reduction of the oxazine ring and typically requires more forcing conditions.
-
Catalyst Selection: The choice of catalyst is paramount for efficient aromatic ring hydrogenation.
-
Reaction Conditions: High pressure and temperature are generally necessary.
-
Solvent Choice: The solvent can influence the catalyst activity and the solubility of the substrate and product.
-
Solution: Alcohols like methanol and ethanol are often used in catalytic hydrogenation.[12]
-
Q3: The hydrogenation of my benzoxazine precursor stops at the dihydro- or tetrahydro- stage, and I cannot achieve complete saturation to the octahydro- form. What could be the issue?
A3: Incomplete hydrogenation is a common problem, especially when reducing a stable aromatic ring.
-
Catalyst Deactivation: The catalyst may become poisoned or lose activity during the reaction.
-
Solution: Ensure the purity of your substrate and solvent, as impurities can poison the catalyst. Consider using a fresh batch of catalyst or increasing the catalyst loading.
-
-
Insufficiently Forcing Conditions: The reaction conditions may not be energetic enough to drive the hydrogenation to completion.
-
Solution: Gradually increase the hydrogen pressure and/or the reaction temperature. Be aware that excessively harsh conditions can lead to side reactions.
-
-
Mass Transfer Limitations: Poor mixing can lead to inefficient contact between the substrate, hydrogen, and catalyst.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
Q4: My final this compound product is a mixture of diastereomers. How can I improve the stereoselectivity or separate the isomers?
A4: The hydrogenation of the benzene ring creates new stereocenters, which can lead to the formation of diastereomers (e.g., cis and trans isomers).
-
Improving Stereoselectivity: The choice of catalyst and reaction conditions can influence the diastereoselectivity of the hydrogenation.
-
Solution: The stereochemical outcome can be dependent on the catalyst support and the solvent used.[13] Screening different catalyst systems may lead to a more favorable diastereomeric ratio.
-
-
Separation of Diastereomers: If a mixture of diastereomers is obtained, purification is necessary.
Data Presentation
Table 1: Comparison of Catalysts for Aromatic Ring Hydrogenation
| Catalyst | Support | Typical Substrates | Advantages | Disadvantages |
| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | N-heterocycles, Benzene derivatives | High activity for aromatic ring hydrogenation.[4][10][15] | May require high pressures and temperatures. |
| Rhodium (Rh) | Alumina (Al₂O₃), Carbon (C) | N-heterocycles, Aromatic ketones | Highly effective for hydrogenation of various functional groups.[7][8][9] | Can be expensive. |
| Palladium (Pd) | Carbon (C) | Quinolines, N-heterocycles | Good for partial hydrogenation of N-heterocycles.[5][16] | May be less effective for complete saturation of the benzene ring. |
| Nickel (Ni) | Various supports | Benzene, N-heterocycles | Cost-effective alternative to precious metals.[3][16] | Often requires higher temperatures and pressures. |
Table 2: Influence of Reaction Conditions on Hydrogenation Yield (Hypothetical Data)
| Entry | Catalyst (mol%) | Pressure (atm H₂) | Temperature (°C) | Time (h) | Yield of Octahydro-derivative (%) |
| 1 | 5% Ru/C (5) | 10 | 100 | 24 | 45 |
| 2 | 5% Ru/C (5) | 50 | 120 | 24 | 85 |
| 3 | 5% Rh/Al₂O₃ (5) | 50 | 100 | 18 | 92 |
| 4 | 5% Rh/Al₂O₃ (5) | 10 | 80 | 24 | 60 |
| 5 | 10% Pd/C (5) | 50 | 120 | 24 | 20 (mostly dihydro-derivative) |
Experimental Protocols
Protocol 1: Synthesis of 2H-1,4-Benzoxazine Precursor
This protocol describes a general method for the synthesis of a 2H-1,4-benzoxazine derivative, which can then be hydrogenated to the octahydro- form.
Materials:
-
2-Aminophenol
-
α-Halo ketone (e.g., 2-bromoacetophenone)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Acetone or DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in the chosen solvent, add the base (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the α-halo ketone (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2H-1,4-benzoxazine.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalytic Hydrogenation to this compound
This protocol outlines a general procedure for the complete hydrogenation of the 2H-1,4-benzoxazine precursor.
Materials:
-
2H-1,4-Benzoxazine derivative
-
Hydrogenation catalyst (e.g., 5% Rh/Al₂O₃ or 5% Ru/C)
-
Solvent (e.g., Methanol or Ethanol)
-
High-pressure hydrogenation reactor (autoclave)
-
Celite®
Procedure:
-
In a high-pressure reactor, dissolve the 2H-1,4-benzoxazine derivative (1.0 eq) in the chosen solvent.
-
Carefully add the hydrogenation catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots (if possible) or by monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography to separate diastereomers if necessary.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for addressing low yield in the hydrogenation step.
References
- 1. A transition-metal-free multicomponent reaction towards constructing chiral 2H-1,4-benzoxazine scaffolds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Benzene - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unive.it [iris.unive.it]
- 8. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source | MDPI [mdpi.com]
- 9. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. An investigation of the effect of carbon support on ruthenium/carbon catalysts for lactic acid and butanone hydrogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters [beilstein-journals.org]
- 12. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. CO2 hydrogenation on ruthenium: comparative study of catalyst supports - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Octahydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-2H-1,4-benzoxazine.
Troubleshooting Guides
Based on analogous chemical transformations, the synthesis of this compound can be approached via two primary routes. Below are troubleshooting guides for common issues encountered in each pathway.
Route A: N-Alkylation of 2-Aminocyclohexanol followed by Intramolecular Cyclization
This approach involves the initial reaction of 2-aminocyclohexanol with a 2-haloethanol (e.g., 2-chloroethanol) to form N-(2-hydroxyethyl)-2-aminocyclohexanol, which is then cyclized.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired N-mono-alkylated intermediate | - Low reactivity of the 2-haloethanol. - Suboptimal base for the reaction. - Poor solubility of reactants. | - Use a more reactive haloethanol, such as 2-bromoethanol or 2-iodoethanol. - Employ a stronger, non-nucleophilic base to ensure complete deprotonation of the amine. - Select a solvent system that effectively dissolves all reactants. Vigorous stirring is crucial for heterogeneous mixtures. |
| Presence of a significant amount of di-N-alkylated byproduct | - Excess of the 2-haloethanol reagent. - High reaction temperature promoting further alkylation. | - Use a stoichiometric amount or a slight excess of the 2-aminocyclohexanol relative to the 2-haloethanol. - Add the 2-haloethanol slowly to the reaction mixture to maintain a low concentration. - Conduct the reaction at a lower temperature. |
| Formation of O-alkylated side product | - The hydroxyl group of 2-aminocyclohexanol is competing with the amino group for alkylation. - Use of a very strong base that deprotonates the hydroxyl group. | - Consider protecting the hydroxyl group of 2-aminocyclohexanol before N-alkylation, for example, as a silyl ether. - Use a base that is more selective for the deprotonation of the amine over the alcohol. |
| Low yield in the final cyclization step | - Inefficient dehydration of the N-(2-hydroxyethyl)-2-aminocyclohexanol intermediate. - Competing intermolecular reactions leading to polymers. | - Use a suitable dehydrating agent or a catalyst for the cyclization, such as a strong acid. - Perform the cyclization reaction under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. |
Route B: Reductive Amination of Cyclohexanone Derivative
This pathway could involve the reductive amination of a cyclohexanone precursor with an appropriate amino alcohol. A plausible route is the reductive amination of cyclohexanone with 2-aminoethanol to yield N-(2-hydroxyethyl)cyclohexylamine, which can then be further processed.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of the cyclohexanone | - Inefficient formation of the imine/enamine intermediate. - Inactive reducing agent. | - Ensure the reaction conditions are suitable for imine formation (e.g., appropriate pH). - Use a fresh, active batch of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). |
| Formation of cyclohexanol as a major byproduct | - Reduction of the cyclohexanone starting material before imine formation. | - Use a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride. - Pre-form the imine before adding the reducing agent. |
| Presence of dicyclohexylamine byproduct | - Reaction of the initial cyclohexylamine product with another molecule of cyclohexanone. | - Use an excess of the 2-aminoethanol to favor the formation of the desired product. |
| Difficulty in cyclizing the N-(2-hydroxyethyl)cyclohexylamine intermediate | - The hydroxyl group is a poor leaving group. | - The cyclization would likely require activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate, followed by intramolecular nucleophilic substitution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound and how can I identify them?
The most common side products depend on the synthetic route. In the N-alkylation route (Route A), you may encounter di-N-alkylated products and O-alkylated isomers. In reductive amination routes (Route B), you might see byproducts from the reduction of the starting ketone (e.g., cyclohexanol) or over-alkylation (dicyclohexylamine). These can typically be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: How can I minimize the formation of polymeric byproducts during the cyclization step?
Polymerization is an intermolecular reaction that competes with the desired intramolecular cyclization. To favor the formation of the monomeric cyclic product, it is advisable to carry out the cyclization reaction under high dilution conditions. This means performing the reaction in a large volume of solvent to keep the concentration of the reactant low, which statistically favors the intramolecular reaction.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis and to check for the presence of side products, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended. NMR spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion and identify the structures of intermediates and byproducts.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Many of the reagents used, such as 2-haloethanols, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving strong bases, acids, and reducing agents should be handled with care. It is essential to consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Route A: N-Alkylation of 2-Aminocyclohexanol and Subsequent Cyclization
-
Step 1: Synthesis of N-(2-hydroxyethyl)-2-aminocyclohexanol
-
To a solution of 2-aminocyclohexanol (1 equivalent) in a suitable solvent (e.g., ethanol), add a non-nucleophilic base such as potassium carbonate (2 equivalents).
-
Heat the mixture to reflux with stirring.
-
Slowly add 2-chloroethanol (1.1 equivalents) dropwise over 1-2 hours.
-
Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Intramolecular Cyclization
-
Dissolve the purified N-(2-hydroxyethyl)-2-aminocyclohexanol (1 equivalent) in a large volume of a high-boiling solvent (e.g., toluene) to achieve high dilution.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Route B: Reductive Amination of Cyclohexanone
-
Synthesis of N-(2-hydroxyethyl)cyclohexylamine
-
In a round-bottom flask, dissolve cyclohexanone (1 equivalent) and 2-aminoethanol (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 equivalents), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Plausible synthetic workflows for this compound.
Caption: Key side reactions in the N-alkylation step of Route A.
Caption: Potential side reactions during the intramolecular cyclization step.
Technical Support Center: Troubleshooting Guide for Octahydro-2H-1,4-benzoxazine Reaction Failures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of octahydro-2H-1,4-benzoxazine. The information is presented in a clear question-and-answer format to help you navigate and resolve experimental hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent and effective method for the synthesis of this compound is the catalytic hydrogenation of a 2H-1,4-benzoxazine precursor. This two-step process involves the initial formation of the aromatic benzoxazine ring, followed by its complete saturation to the desired octahydro- derivative. Alternative methods, though less common, may involve multi-step sequences starting from different precursors.
Q2: My catalytic hydrogenation of 2H-1,4-benzoxazine is sluggish or incomplete. What are the likely causes?
A2: Incomplete hydrogenation is a frequent issue. Key factors to investigate include catalyst activity, hydrogen pressure, reaction temperature, and the purity of the starting material. The nitrogen atom in the benzoxazine ring can sometimes coordinate with the metal catalyst, leading to inhibition.[1]
Q3: I am observing unexpected side products in my reaction. What could they be?
A3: Side product formation can arise from incomplete reaction or alternative reaction pathways. In the synthesis of benzoxazines, the formation of oligomeric species is a known possibility, especially when using di- or polyamines.[2] During hydrogenation, partially hydrogenated intermediates, such as dihydro- or tetrahydro-benzoxazines, may be present if the reaction does not go to completion.
Q4: What are the recommended purification methods for this compound?
A4: Purification strategies depend on the nature of the impurities. Common techniques include washing with aqueous solutions to remove salts and polar impurities, followed by recrystallization or column chromatography for higher purity.[3] For volatile products, distillation under reduced pressure can also be an effective method.
Troubleshooting Guides
Below are detailed troubleshooting guides for common problems encountered during the synthesis of this compound, focusing on the catalytic hydrogenation of 2H-1,4-benzoxazine.
Issue 1: Low or No Yield of 2H-1,4-benzoxazine (Precursor)
Symptoms:
-
Little to no desired product is observed by TLC or NMR analysis of the crude reaction mixture.
-
Starting materials remain largely unreacted.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Ring Closure | Ensure the reaction temperature is optimal for the specific cyclization method used. For Mannich-type condensations, this can be a critical parameter.[4] |
| Decomposition of Starting Materials or Product | Verify the stability of your starting materials and product under the reaction conditions. If necessary, consider milder reaction conditions or shorter reaction times. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion. |
| Presence of Impurities in Starting Materials | Use highly purified starting materials. Impurities can interfere with the reaction. |
Issue 2: Incomplete Hydrogenation of 2H-1,4-benzoxazine
Symptoms:
-
The presence of aromatic signals in the 1H NMR spectrum of the product.
-
TLC analysis shows multiple spots, indicating a mixture of starting material, product, and potentially partially hydrogenated intermediates.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inactivation/Poisoning | The nitrogen atom in the heterocycle can act as a poison to the catalyst.[1] Increase the catalyst loading or use a more robust catalyst. Pre-treating the catalyst or using additives to mitigate poisoning can also be beneficial. |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and pressurized. Increase the hydrogen pressure within the safe limits of your equipment. |
| Low Reaction Temperature | Increase the reaction temperature to enhance the rate of hydrogenation. However, be mindful of potential side reactions at higher temperatures. |
| Poor Catalyst/Substrate Contact | Ensure efficient stirring to maintain a good suspension of the catalyst in the reaction mixture. |
| Solvent Effects | The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid can sometimes improve hydrogenation efficiency. |
Issue 3: Formation of Side Products
Symptoms:
-
Multiple unexpected peaks in the NMR or GC-MS of the product.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-reduction or Ring Opening | Harsh reaction conditions (high temperature or pressure) can sometimes lead to undesired side reactions. Optimize the reaction conditions to be as mild as possible while still achieving complete conversion. |
| Isomerization | The stereochemistry of the product can be influenced by the catalyst and reaction conditions. Arene hydrogenation generally proceeds with high cis-selectivity.[5][6] |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 2H-1,4-Benzoxazine
This protocol describes a general procedure for the catalytic hydrogenation of a 2H-1,4-benzoxazine to yield this compound.
Materials:
-
2H-1,4-benzoxazine derivative
-
Palladium on carbon (Pd/C, 10 wt%) or other suitable catalyst (e.g., Rh/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve the 2H-1,4-benzoxazine derivative in a suitable solvent (e.g., ethanol).
-
Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization, column chromatography, or distillation.
Data Presentation
Table 1: Optimization of Hydrogenation Conditions
| Entry | Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 5% Pd/C | 10 | 50 | 24 | 60 |
| 2 | 10% Pd/C | 10 | 50 | 24 | 85 |
| 3 | 10% Pd/C | 50 | 50 | 12 | >95 |
| 4 | 10% Pd/C | 50 | 80 | 6 | >95 |
| 5 | 5% Rh/C | 10 | 50 | 12 | >95 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Interplay of key parameters in catalytic hydrogenation.
References
Technical Support Center: Optimization of N-Substitution on Octahydro-2H-1,4-benzoxazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of N-substitution reactions on the octahydro-2H-1,4-benzoxazine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-substitution on this compound?
A1: The most prevalent methods for introducing substituents on the nitrogen atom of the this compound ring are:
-
N-Alkylation: This involves the reaction of the parent heterocycle with an alkyl halide in the presence of a base.
-
Buchwald-Hartwig N-Arylation: A palladium-catalyzed cross-coupling reaction with an aryl halide or triflate to form an N-aryl bond.
-
Reductive Amination: A two-step, one-pot reaction where the amine first forms an iminium ion with an aldehyde or ketone, which is then reduced in situ.
-
N-Acylation: The reaction with an acyl chloride or anhydride to introduce an acyl group.
Q2: Why is my N-alkylation reaction showing low yield?
A2: Low yields in N-alkylation reactions can be attributed to several factors. The choice of base is critical; weaker bases may not sufficiently deprotonate the secondary amine. Steric hindrance on either the this compound or the alkyl halide can also impede the reaction. Additionally, the solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Side reactions, such as elimination of the alkyl halide, can also compete with the desired substitution.
Q3: I am observing a complex mixture of products in my Buchwald-Hartwig N-arylation. What could be the cause?
A3: A complex product mixture in a Buchwald-Hartwig reaction often points to issues with the catalyst system or reaction conditions. The choice of palladium precursor and phosphine ligand is highly substrate-dependent. Inappropriate ligand selection can lead to side reactions like hydrodehalogenation of the aryl halide or catalyst decomposition. The base is also a critical parameter; it must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the reactants or products. Reaction temperature and time are also key; insufficient heating may lead to incomplete conversion, while excessive heat can promote side reactions.
Q4: My reductive amination is sluggish and gives a poor yield. How can I optimize it?
A4: Sluggish reductive amination reactions are often due to inefficient iminium ion formation or reduction. The pH of the reaction medium is crucial for iminium ion formation. The choice of reducing agent is also critical; it must be selective for the iminium ion over the starting carbonyl compound. Common reducing agents include sodium triacetoxyborohydride and sodium cyanoborohydride. The presence of water can also affect the reaction by hydrolyzing the iminium ion.
Troubleshooting Guides
N-Alkylation with Alkyl Halides
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no conversion | 1. Inappropriate base. 2. Low reaction temperature. 3. Steric hindrance. | 1. Use a stronger base (e.g., NaH, K₂CO₃). 2. Increase the reaction temperature. 3. Use a less sterically hindered alkyl halide if possible. |
| Formation of side products | 1. Elimination of the alkyl halide. 2. Over-alkylation (if a primary amine is used as a precursor). | 1. Use a less hindered base or lower the reaction temperature. 2. Use a stoichiometric amount of the alkylating agent. |
| Difficult product isolation | 1. Product is soluble in the aqueous phase. 2. Emulsion formation during workup. | 1. Extract with a different organic solvent. 2. Add brine to the aqueous layer to break the emulsion. |
Buchwald-Hartwig N-Arylation
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. | 1. Use a pre-catalyst or ensure anaerobic conditions. 2. Screen different phosphine ligands (e.g., XPhos, RuPhos). 3. Use a stronger base like NaOtBu or LHMDS. |
| Hydrodehalogenation of aryl halide | 1. Presence of a hydrogen source. 2. Inefficient reductive elimination. | 1. Ensure anhydrous conditions. 2. Optimize the ligand and temperature to favor C-N bond formation. |
| Catalyst decomposition (black precipitate) | 1. High reaction temperature. 2. Oxygen contamination. | 1. Lower the reaction temperature. 2. Thoroughly degas the solvent and use an inert atmosphere. |
Reductive Amination
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of the desired amine | 1. Inefficient iminium ion formation. 2. Reduction of the starting carbonyl. 3. Hydrolysis of the iminium ion. | 1. Adjust the pH of the reaction mixture (often slightly acidic). 2. Use a selective reducing agent (e.g., NaBH(OAc)₃). 3. Use a drying agent like MgSO₄ or molecular sieves. |
| Formation of N,N-dialkylated byproduct | 1. The product amine is more nucleophilic than the starting amine. | 1. Use an excess of the starting amine. |
| Reaction is slow | 1. Low reaction temperature. 2. Steric hindrance. | 1. Gently heat the reaction mixture. 2. Consider using a more reactive aldehyde or ketone. |
Experimental Protocols
General Protocol for N-Alkylation
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, CH₃CN, 10 mL) is added a base (1.2-2.0 mmol, e.g., K₂CO₃, NaH). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the alkyl halide (1.1 mmol). The reaction is then stirred at an appropriate temperature (e.g., room temperature to 80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig N-Arylation
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 mmol) are added. The tube is evacuated and backfilled with the inert gas three times. Toluene (5 mL) is then added, followed by the this compound (1.2 mmol) and the aryl halide (1.0 mmol). The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.
General Protocol for Reductive Amination
To a solution of this compound (1.0 mmol) and an aldehyde or ketone (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂, THF, 10 mL) is added a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) in one portion. A small amount of acetic acid may be added to catalyze iminium ion formation. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizations
Technical Support Center: Purification of Octahydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of octahydro-2H-1,4-benzoxazine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and offers potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Synthesis | Incomplete reaction, presence of starting materials (e.g., aminophenol, formaldehyde).[1] | - Ensure complete reaction by monitoring with TLC or LC-MS.- Perform an initial wash with a dilute base (e.g., 1N NaOH) to remove unreacted phenolic compounds, followed by a water wash to remove residual base and salts.[2] |
| Oily Product Instead of Solid | - Presence of impurities lowering the melting point.- The compound exists as a low-melting solid or oil at room temperature.- Residual solvent. | - Attempt purification via column chromatography to remove impurities.- Try co-distillation with a high-boiling point solvent under reduced pressure to remove volatile impurities.- For recrystallization, ensure the complete removal of the solvent and try a different solvent system. |
| Difficulty in Recrystallization | - Inappropriate solvent choice.- Supersaturation not achieved.- Presence of oily impurities inhibiting crystal formation. | - Screen a variety of solvent systems. Good starting points for benzoxazines include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[3]- Ensure the compound is fully dissolved at an elevated temperature and allow it to cool slowly. Seeding with a previously obtained crystal can induce crystallization.- If oily impurities are present, first purify by column chromatography. |
| Poor Separation in Column Chromatography | - Incorrect stationary phase or mobile phase.- Compound streaking on the column. | - For this amine-containing compound, consider using a polar bonded stationary phase like amino-silica or employing reversed-phase chromatography.[4][5]- If using silica gel, adding a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent can prevent streaking by neutralizing acidic silanol groups.[5]- Optimize the eluent system by performing TLC analysis with different solvent mixtures. |
| Product Degradation During Purification | - Instability in acidic or basic conditions.- Thermal degradation during solvent evaporation. | - Use neutral pH conditions for aqueous washes and chromatography where possible.- Use a rotary evaporator at a low temperature and under high vacuum to remove solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as the corresponding aminophenol and formaldehyde, as well as side products from polymerization or other side reactions. The purity of the benzoxazine monomer is critical as impurities can significantly affect its polymerization behavior.[1]
Q2: Which solvent systems are recommended for the recrystallization of this compound?
Q3: What type of column chromatography is most effective for purifying this compound?
A3: Due to the presence of a basic amine group, standard silica gel chromatography can sometimes lead to peak tailing. To mitigate this, you can either add a small percentage of a base like triethylamine to your eluent or use a different stationary phase.[5] Options include:
-
Normal-phase chromatography on silica gel with an eluent containing a basic modifier.
-
Normal-phase chromatography on a polar bonded phase , such as amino-propylated silica.[4]
-
Reversed-phase chromatography using a C18 column with a buffered mobile phase to control the ionization of the amine.[6]
Q4: How can I effectively remove unreacted phenolic starting materials?
A4: A common and effective method is to wash the crude product (dissolved in an organic solvent like chloroform or ethyl acetate) with a dilute aqueous base solution, such as 1N sodium hydroxide.[2] This will deprotonate the acidic phenol, making it soluble in the aqueous phase, while the desired benzoxazine remains in the organic layer. Subsequent washes with water are necessary to remove any residual base.
Q5: My purified this compound appears as an oil. How can I solidify it?
A5: If the compound is expected to be a solid, the oily nature could be due to residual solvent or impurities. Ensure all solvent is removed under high vacuum. If it remains an oil, further purification by column chromatography may be necessary to remove impurities that are depressing the melting point. If the pure compound is indeed an oil at room temperature, it can be stored as such, ensuring it is free of solvent and protected from moisture and air.
Experimental Protocols
General Purification Workflow
Below is a generalized workflow for the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
Detailed Methodologies
1. Aqueous Wash
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1N NaOH solution to remove acidic impurities.
-
Separate the layers and wash the organic layer with water until the pH of the aqueous layer is neutral.
-
Wash the organic layer with brine to facilitate drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
2. Column Chromatography (General Guidance)
-
Stationary Phase Selection: Choose between silica gel (with or without a basic modifier in the eluent), amino-propylated silica, or a reversed-phase C18 silica.
-
Eluent Selection:
-
For normal-phase silica gel, a gradient of ethyl acetate in hexanes is a common starting point. If streaking occurs, add 0.1-1% triethylamine to the eluent.
-
For reversed-phase, a gradient of acetonitrile or methanol in water with a buffer (e.g., ammonium acetate) is typically used.
-
-
Column Packing: Pack the column using either the wet or dry packing method, ensuring a homogenous and bubble-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder.
-
Elution and Fraction Collection: Elute the compound from the column and collect fractions. Monitor the elution using TLC or another appropriate analytical technique.
-
Analysis and Pooling: Analyze the collected fractions to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
3. Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table can be used to compare the effectiveness of different purification methods for this compound.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/GC/NMR) | Notes (e.g., Solvent System, Stationary Phase) |
| Aqueous Wash Only | |||||
| Column Chromatography | |||||
| Recrystallization | |||||
| Wash + Chromatography | |||||
| Wash + Recrystallization | |||||
| Wash + Chrom. + Recryst. |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
Technical Support Center: NMR Analysis of Octahydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in octahydro-2H-1,4-benzoxazine samples via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the pure this compound product?
A1: The chemical shifts for this compound, a saturated heterocyclic system, can be predicted based on its structural similarity to morpholine and substituted cyclohexanes. The electron-withdrawing effects of the oxygen and nitrogen atoms significantly influence the chemical shifts of adjacent protons and carbons. Below are the anticipated chemical shift ranges.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2, H-3, H-5, H-6 | Protons on the heterocyclic ring | 2.5 - 4.0 | 45 - 70 |
| H-4a, H-5a, H-6, H-7, H-8, H-8a | Protons on the cyclohexane ring | 1.0 - 2.0 | 20 - 40 |
| N-H | Amine proton | 1.5 - 3.5 (broad) | N/A |
| C-2, C-3, C-5, C-6 | Carbons on the heterocyclic ring | N/A | 45 - 70 |
| C-4a, C-5a, C-6, C-7, C-8, C-8a | Carbons on the cyclohexane ring | N/A | 20 - 40 |
Note: These are estimated values. Actual shifts can vary depending on the solvent, concentration, and temperature.
Q2: I am observing unexpected peaks in my NMR spectrum. What are the most common causes?
A2: Unexpected signals in an NMR spectrum typically arise from several sources:
-
Residual Solvents: Solvents used during the synthesis, workup, or purification (e.g., ethyl acetate, dichloromethane, hexane) are very common impurities.[1][2]
-
Starting Materials: Incomplete reaction can lead to the presence of unreacted starting materials. The synthesis of 1,4-benzoxazines and their derivatives often involves precursors like 2-aminophenols and α-haloketones or their hydrogenated analogs.
-
Reaction Byproducts: Side reactions can generate unexpected molecules. For instance, in benzoxazine synthesis, the formation of oligomers or alternative cyclization products can occur.[3][4] A low-intensity signal around δH = 5.1 ppm can sometimes indicate the formation of triazine structures as byproducts.[5][6]
-
Water: Water is a frequent contaminant in NMR solvents and can appear as a broad singlet.[1][7] Its chemical shift is highly dependent on the solvent and temperature.[8]
-
Grease: Contamination from glassware grease (e.g., silicone grease) is also possible.[9]
Q3: How can I definitively identify a peak as an N-H proton?
A3: To confirm if a peak corresponds to an exchangeable proton like N-H (or O-H), you can perform a "D₂O shake".[1] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H proton will exchange with deuterium and either disappear or significantly decrease in intensity.[1]
Q4: My NMR signals are very broad. What could be the cause and how can I fix it?
A4: Peak broadening in NMR can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the solution.[1]
-
Sample Insolubility: If your compound is not fully dissolved or has started to precipitate, you will see broad peaks. Try using a different deuterated solvent in which your compound is more soluble or gently warm the sample.[1]
-
High Concentration: A sample that is too concentrated can also lead to broader signals due to viscosity or intermolecular interactions.[1] Diluting the sample may help.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
Troubleshooting Guide for Unexpected Peaks
If your NMR spectrum contains unexpected signals, follow this systematic workflow to identify their source.
Caption: A logical workflow for diagnosing unexpected peaks in an NMR spectrum.[7]
Impurity Data
The following table lists the approximate ¹H and ¹³C NMR chemical shifts for common laboratory solvents and impurities that may be encountered.
Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Impurities in CDCl₃
| Impurity | Formula | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Acetone | C₃H₆O | 2.17 | 30.6, 206.7 | s |
| Acetonitrile | C₂H₃N | 1.94 | 1.3, 117.7 | s |
| Benzene | C₆H₆ | 7.36 | 128.4 | s |
| Dichloromethane | CH₂Cl₂ | 5.30 | 54.0 | s |
| Diethyl Ether | C₄H₁₀O | 1.21, 3.48 | 15.4, 66.1 | t, q |
| Dimethylformamide (DMF) | C₃H₇NO | 2.88, 2.95, 8.03 | 31.2, 36.5, 162.7 | s, s, s |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 2.54 | 40.0 | s |
| Ethyl Acetate | C₄H₈O₂ | 1.26, 2.05, 4.12 | 14.2, 21.0, 60.5, 171.1 | t, s, q |
| Hexane | C₆H₁₄ | 0.88, 1.26 | 14.1, 22.7, 31.6 | m, m |
| Methanol | CH₄O | 3.49 | 49.9 | s |
| Toluene | C₇H₈ | 2.36, 7.17-7.29 | 21.4, 125.5, 128.3, 129.1, 137.9 | s, m |
| Water | H₂O | ~1.56 | N/A | broad s |
| Silicone Grease | - | ~0.07 | ~1.2 | s |
Source: Data compiled from established literature values.[8][9][10] Chemical shifts can vary with temperature, concentration, and pH.
Experimental Protocols
Standard Protocol for NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. Follow these steps to minimize contamination and ensure accurate results.
Caption: Standard workflow for preparing an NMR sample for analysis.[7]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. epfl.ch [epfl.ch]
Technical Support Center: Resolving Stereoisomers of Octahydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of octahydro-2H-1,4-benzoxazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the resolution of this compound stereoisomers.
Issue 1: Poor or No Separation of Diastereomeric Salts
Q: I am attempting a classical resolution using a chiral acid, but the diastereomeric salts are not separating upon crystallization. What can I do?
A: Poor separation of diastereomeric salts is a common issue. Here are several factors to investigate:
-
Chiral Resolving Agent: The choice of the resolving agent is critical. If one chiral acid (e.g., tartaric acid) does not provide salts with sufficiently different solubilities, screen other commercially available chiral acids such as mandelic acid, camphorsulfonic acid, or dibenzoyltartaric acid.
-
Solvent System: The crystallization solvent plays a crucial role. A single solvent may not be optimal. Experiment with solvent mixtures to fine-tune the solubility difference between the diastereomeric salts. Start with common solvents like ethanol, methanol, isopropanol, or acetone, and consider adding a co-solvent.
-
Cooling Rate: Rapid cooling can lead to co-precipitation of both diastereomers. Try a slower, more controlled cooling profile to allow for selective crystallization of the less soluble salt. Seeding the solution with a small crystal of the desired diastereomer can also promote selective crystallization.
-
Purity of Starting Material: Impurities in the racemic this compound can interfere with crystallization. Ensure the starting material is of high purity before attempting the resolution.
Issue 2: Low Enantiomeric Excess (ee) After Kinetic Resolution
Q: My kinetic resolution using a chiral acylating agent is resulting in a low enantiomeric excess of the desired enantiomer. How can I improve the selectivity?
A: Low enantioselectivity in kinetic resolution can be addressed by optimizing the reaction conditions:
-
Acylating Agent: The structure of the chiral acylating agent significantly influences the stereoselectivity. Agents like (S)-naproxen acyl chloride have been shown to be effective for similar benzoxazines.[1][2] Consider screening different chiral acyl chlorides or anhydrides.
-
Reaction Temperature: Lowering the reaction temperature often increases the selectivity of the kinetic resolution by amplifying the small differences in activation energies between the two enantiomers.
-
Solvent and Base: The solvent and the base used can affect the transition state of the acylation reaction. Non-polar solvents may enhance stereoselectivity. The choice of base (e.g., triethylamine, pyridine) can also be critical.[2]
-
Conversion: In a kinetic resolution, the enantiomeric excess of the unreacted starting material increases with conversion. To obtain high ee for the unreacted amine, the reaction should be stopped at approximately 50% conversion. For the acylated product, the ee is generally highest at low conversions.
Issue 3: Peak Tailing or Poor Resolution in Chiral Chromatography
Q: I am using chiral HPLC/SFC to separate the enantiomers, but I am observing significant peak tailing and poor resolution. What are the possible causes and solutions?
A: Peak shape and resolution issues in chiral chromatography can be complex. Here are some troubleshooting steps:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For amine-containing compounds like this compound, polysaccharide-based CSPs (e.g., Chiralcel OD, OJ, AD) are often a good starting point.[3][4] If one column does not provide adequate separation, it is essential to screen a variety of CSPs.
-
Mobile Phase: The mobile phase composition, including the organic modifier (e.g., methanol, ethanol, isopropanol) and any additives, greatly impacts the separation. For basic compounds, adding a small amount of an amine modifier (e.g., diethylamine, triethylamine) to the mobile phase can significantly improve peak shape by blocking active sites on the silica support.[3]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve resolution and efficiency. Lower flow rates generally lead to better resolution but longer run times. Temperature can affect the thermodynamics of the chiral recognition process.
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase and filtered to remove any particulates that could clog the column.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the stereoisomers of this compound?
A1: The main strategies for resolving racemic this compound include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts, which are then separated by fractional crystallization.[5][6]
-
Acylative Kinetic Resolution: This involves the reaction of the racemic amine with a chiral acylating agent, which reacts preferentially with one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[1][2]
-
Chromatographic Methods: Direct separation of enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase.[7][8][9]
-
Enzymatic Resolution: Biocatalytic methods using enzymes such as lipases or imine reductases can offer high enantioselectivity under mild reaction conditions.[10][11]
Q2: How do I choose the best chiral resolving agent for diastereomeric salt formation?
A2: The selection of a chiral resolving agent is largely empirical. A screening approach is recommended. Start with commonly used and commercially available chiral acids such as (+)-tartaric acid, (-)-mandelic acid, (+)-camphorsulfonic acid, and their derivatives. The ideal resolving agent will form a crystalline salt with one diastereomer while the other remains in solution in the chosen solvent system.
Q3: Can the unwanted enantiomer be recycled?
A3: Yes, recycling the unwanted enantiomer is often possible and is a key consideration for developing an efficient process. One common method is racemization, where the unwanted enantiomer is converted back to the racemic mixture and reintroduced into the resolution process. This can sometimes be achieved by heating or by treatment with a base.[1][11]
Q4: How can I determine the absolute configuration of the separated enantiomers?
A4: The absolute configuration of the enantiomers can be determined by several methods:
-
X-ray Crystallography: If a suitable single crystal of one of the enantiomers (or a derivative) can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.[1]
-
Vibrational Circular Dichroism (VCD): This technique can be used to determine the absolute configuration in solution by comparing the experimental VCD spectrum to that predicted by quantum chemical calculations.[3]
-
Correlation to a Known Compound: The enantiomer can be chemically converted to a compound of known absolute configuration.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol).
-
Add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) to the solution.
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystalline salt can be determined by chiral HPLC after liberating the free base.
-
The free base is recovered by dissolving the salt in water and adjusting the pH to basic (pH > 10) with a base like NaOH, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The mother liquor, containing the other diastereomer, can be treated in a similar manner to recover the other enantiomer.
Protocol 2: General Procedure for Acylative Kinetic Resolution
-
Dissolve the racemic this compound in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or lower).
-
Add a base (e.g., triethylamine, 1.2 equivalents).
-
Slowly add a solution of the chiral acylating agent (e.g., (S)-naproxen acyl chloride, 0.5 equivalents) in the same solvent.
-
Monitor the reaction progress by a suitable method (e.g., TLC, HPLC) until approximately 50% of the starting amine has been consumed.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the acylated product (diastereomeric amide) from the unreacted amine using column chromatography or extraction.
-
The unreacted amine can be isolated and its enantiomeric excess determined.
-
The diastereomeric amide can be hydrolyzed (e.g., using aqueous HCl) to afford the other enantiomer of the amine.[1][2]
Data Presentation
The following tables summarize typical data that might be obtained during the resolution of a benzoxazine derivative, based on literature for similar compounds.
Table 1: Comparison of Chiral Resolution Methods
| Method | Chiral Agent/Column | Typical Yield of a Single Enantiomer | Typical Enantiomeric Excess (ee) | Reference |
| Diastereomeric Salt Resolution | (+)-Tartaric Acid | ~40-45% | >95% | [11] |
| Acylative Kinetic Resolution | (S)-Naproxen Acyl Chloride | ~45-50% | >99% | [1][2] |
| Chiral SFC | Chiralcel OJ-H | >90% (for separation) | >99% | [3] |
| Enzymatic Resolution | Imine Reductase | Varies | Up to 99% | [10] |
Table 2: Example of Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Workflow for acylative kinetic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.mit.edu [web.mit.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Technical Support Center: Enhancing the Storage Stability of Octahydro-2H-1,4-benzoxazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of octahydro-2H-1,4-benzoxazine during storage. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of the compound for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound in a question-and-answer format.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing) | Oxidation of the amine moiety due to exposure to air (oxygen). | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Use amber vials or store in the dark to prevent light-catalyzed oxidation. 3. If discoloration is observed, verify the compound's purity using HPLC or NMR before use. |
| Formation of precipitates or crystals | 1. Hydrolysis of the oxazine ring from exposure to moisture. 2. Temperature fluctuations causing changes in solubility. | 1. Ensure the compound is stored in a dry environment, using desiccants if necessary. 2. Maintain a consistent, cool storage temperature as recommended. 3. If precipitates are present, they may be filtered, and the purity of the remaining solution should be assessed. |
| Changes in viscosity (if liquid) | 1. Partial polymerization or degradation. 2. Absorption of atmospheric moisture. | 1. Store at a consistently low temperature to minimize polymerization. 2. Protect from moisture by using tightly sealed containers and storing in a desiccator. 3. Analyze the material by techniques such as gel permeation chromatography (GPC) to check for oligomer formation. |
| Inconsistent experimental results | Degradation of the compound leading to reduced purity and reactivity. | 1. Re-evaluate the storage conditions to ensure they are optimal. 2. Perform a purity analysis of the stored compound using the analytical methods described below. 3. If degradation is confirmed, it is recommended to use a fresh batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: Based on the chemistry of related heterocyclic compounds, the primary degradation pathways are likely:
-
Oxidation: The nitrogen atom in the heterocyclic ring can be susceptible to oxidation, especially when exposed to air and light.[1][2] This can lead to the formation of N-oxides or other oxidation byproducts.
-
Hydrolysis: The oxazine ring may undergo hydrolysis in the presence of moisture, leading to ring-opening.[3][4] This process can be accelerated by acidic or basic impurities.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf life, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C. For long-term storage, consider storage at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5][6]
-
Light: Protect from light by using amber glass vials or by storing the vials in a dark place.[5]
-
Moisture: Ensure the compound is stored in a dry environment. Use containers with tight-fitting seals and consider storing within a desiccator.[7]
Q3: How does exposure to air affect the stability of this compound?
A3: Exposure to oxygen in the air can lead to the oxidation of the amine within the heterocyclic ring.[2] This can result in the formation of impurities, which may affect the compound's reactivity and performance in downstream applications.
Q4: Can I store this compound in a solution?
A4: Storing in solution is generally not recommended for long-term stability due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere at a low temperature.
Q5: How can I assess the purity of my stored this compound?
A5: The purity can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify any degradation products.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to detect changes in functional groups that may indicate degradation.[8]
Quantitative Data Summary
Due to the limited publicly available stability data specifically for this compound, the following table provides a general guideline for the expected stability of heterocyclic amines under different storage conditions.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Optimal | 2-8°C or -20°C | Inert (N₂ or Ar) | Dark (Amber vial) | High (extended shelf life) |
| Sub-optimal | Room Temperature | Air | Ambient Light | Moderate (potential for slow degradation) |
| Poor | Elevated Temperature | Air | Direct Sunlight | Low (accelerated degradation likely) |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for better peak shape).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Analysis: a. Inject the prepared sample. b. Integrate the peak areas of the main compound and any impurities. c. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Structural Integrity Verification by ¹H NMR Spectroscopy
This protocol describes the use of ¹H NMR to confirm the chemical structure and detect degradation products.
1. Sample Preparation: a. Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
2. NMR Acquisition: a. Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer. b. Key signals for this compound should be identified and compared to a reference spectrum of a pure sample.
3. Data Interpretation: a. Look for the appearance of new signals or changes in the chemical shifts and integration of existing signals, which may indicate the presence of degradation products. b. For example, the formation of ring-opened products due to hydrolysis would result in new signals corresponding to the resulting amino alcohol.
Visualizations
Caption: Workflow for assessing the stability of stored this compound.
Caption: Troubleshooting flowchart for stability issues with this compound.
References
- 1. Oxidation of N-heterocyclics: A green approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Navigating the Fragmentation Maze: A Technical Guide to Interpreting Mass Spectra of Octahydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center
This guide provides a comprehensive resource for understanding and troubleshooting the mass spectrometry fragmentation of octahydro-2H-1,4-benzoxazine. Whether you are engaged in routine analysis or complex structural elucidation, this information will aid in interpreting your experimental data with greater confidence.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A1: The molecular formula for this compound is C₈H₁₅NO. Therefore, the expected monoisotopic mass of the molecular ion (M⁺˙) is approximately 141.1154 u. In a typical low-resolution mass spectrum, you should look for a peak at m/z 141.
Q2: I am not observing the molecular ion peak, or it is very weak. Is this normal?
A2: Yes, it is not uncommon for the molecular ion peak of saturated heterocyclic compounds to be of low abundance or even absent, particularly under energetic ionization conditions like electron ionization (EI). This is due to the high propensity of the molecular ion to undergo rapid fragmentation.
Q3: What are the most common fragmentation pathways for this type of molecule?
A3: For saturated bicyclic systems containing both nitrogen and oxygen heteroatoms, the primary fragmentation pathways are driven by the stabilization of the resulting fragment ions. The most common mechanisms include:
-
Alpha-cleavage: This involves the cleavage of a bond adjacent to a heteroatom (either the nitrogen or the oxygen). The ionization is often considered to occur on one of the heteroatoms, leading to the formation of a radical cation. Alpha-cleavage next to the nitrogen atom is particularly favorable as it leads to the formation of a stable iminium ion.
-
Ring Fission: The fused ring system can undergo cleavage, leading to the formation of various acyclic fragment ions. This can be a complex process involving multiple bond breakages.
Q4: My spectrum shows a prominent peak at m/z 112. What could this fragment be?
A4: A peak at m/z 112 likely corresponds to the loss of an ethyl group (C₂H₅, 29 u) from the molecular ion. This is a plausible fragmentation pathway initiated by cleavage of the bond between the two rings and subsequent rearrangement.
Q5: I am seeing a fragment at m/z 84. What is its likely structure?
A5: A fragment at m/z 84 could arise from a more complex ring fission process. One possibility is the cleavage of the molecule into two smaller cyclic fragments, with the charge being retained by a C₅H₈N⁺ species.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No molecular ion (M⁺˙) peak observed | High ionization energy leading to extensive fragmentation. | - Lower the ionization energy (if using EI).- Consider using a softer ionization technique such as chemical ionization (CI) or electrospray ionization (ESI) if compatible with your sample and instrumentation. |
| Unexpectedly complex fragmentation pattern | The sample may be impure or contain isomers. | - Verify the purity of your sample using other analytical techniques (e.g., NMR, chromatography).- Consider the possibility of isomeric structures that might co-elute or be present in the sample. |
| Poor reproducibility of spectra | Inconsistent instrument parameters or source contamination. | - Ensure that all instrument parameters (e.g., source temperature, ionization energy, scan rate) are consistent between runs.- Clean the ion source according to the manufacturer's recommendations. |
| Presence of peaks at m/z higher than the expected molecular ion | Contamination or the formation of adducts. | - Check for known contaminants in your system (e.g., from solvents, pump oil).- If using ESI, adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) are common. |
Predicted Fragmentation Data
The following table summarizes the expected major fragments for this compound based on established fragmentation principles for related saturated heterocyclic systems.
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 141 | [C₈H₁₅NO]⁺˙ | - | Molecular Ion |
| 112 | [C₆H₁₀NO]⁺ | C₂H₅ | Ring fission and loss of an ethyl radical |
| 98 | [C₅H₈NO]⁺ | C₃H₇ | Ring fission and loss of a propyl radical |
| 84 | [C₅H₁₀N]⁺ | C₃H₅O | Alpha-cleavage and subsequent rearrangement |
| 70 | [C₄H₈N]⁺ | C₄H₇O | Ring fission and rearrangement |
| 56 | [C₃H₆N]⁺ | C₅H₉O | Complex rearrangement and cleavage |
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocols
Mass Spectrometry Analysis (General Protocol for Electron Ionization)
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Introduction Method: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. For troubleshooting weak molecular ions, this energy can be reduced to 20-30 eV.
-
Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-200.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for clear identification of fragment ions.
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. For further in-depth analysis, high-resolution mass spectrometry (HRMS) for accurate mass measurements and tandem mass spectrometry (MS/MS) for detailed fragmentation studies are recommended.
Technical Support Center: Scaling Up Octahydro-2H-1,4-benzoxazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of octahydro-2H-1,4-benzoxazine, with a focus on addressing potential issues during scale-up.
Experimental Workflow and Potential Issues
The following diagram illustrates a typical workflow for the scaled-up synthesis of this compound, highlighting key stages and potential challenges.
Caption: A flowchart outlining the major stages and potential challenges in the scaled-up synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis and Reaction Conditions
Q1: What is a common and scalable synthetic route to this compound?
A1: A robust and scalable method is the catalytic hydrogenation of a 2H-1,4-benzoxazine precursor. This two-step approach involves the initial synthesis of the aromatic benzoxazine followed by the saturation of the benzene ring under hydrogen pressure using a suitable catalyst.
Q2: I am observing low yields in the initial synthesis of the 2H-1,4-benzoxazine precursor. What are the likely causes and solutions?
A2: Low yields in the precursor synthesis can often be attributed to side reactions or incomplete conversion. Consider the following:
-
Reaction Temperature: Ensure the reaction temperature is optimal. High temperatures can sometimes lead to polymerization or degradation of starting materials.
-
Purity of Starting Materials: Impurities in the starting materials, such as 2-aminophenol or the dihaloethane, can interfere with the reaction.
-
Base Strength: The choice and stoichiometry of the base are critical for the cyclization step. A base that is too strong or too weak can lead to undesired side products.
Q3: My catalytic hydrogenation of 2H-1,4-benzoxazine is sluggish or incomplete. How can I improve the conversion rate?
A3: Incomplete hydrogenation is a common issue when scaling up. Here are several factors to investigate:
-
Catalyst Activity and Loading: The catalyst (e.g., Palladium on carbon - Pd/C) may be deactivated or used in an insufficient amount. Ensure the catalyst is fresh and increase the catalyst loading if necessary.
-
Hydrogen Pressure: The hydrogen pressure is a key driver of the reaction rate. Increasing the pressure within the safe limits of your reactor can significantly improve conversion.
-
Mass Transfer Limitations: In larger reactors, efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. Increase the agitation speed to improve mass transfer.
-
Catalyst Poisoning: Trace impurities in the substrate or solvent can poison the catalyst. Ensure the 2H-1,4-benzoxazine precursor is of high purity before hydrogenation.
Catalyst and Reagents
Q4: What are the recommended catalysts for the hydrogenation of 2H-1,4-benzoxazine and what are the key considerations for their use at scale?
A4: Common catalysts for the hydrogenation of N-heterocycles include:
-
Palladium on Carbon (Pd/C): Highly effective and widely used.
-
Platinum on Carbon (Pt/C): Can be more active than Pd/C for certain substrates.
-
Raney Nickel: A cost-effective option, but can be pyrophoric and requires careful handling.
When scaling up, consider the following:
-
Catalyst Filtration: Spent catalysts, especially Raney Nickel and sometimes Pd/C, can be pyrophoric and ignite upon contact with air. The catalyst should be filtered under a nitrogen blanket and kept wet with solvent or water at all times.
-
Catalyst Recovery and Reuse: For cost-effectiveness, catalyst recovery and reuse can be explored, but its activity should be validated for each cycle.
Q5: Are there any specific safety precautions I should take when handling catalysts for hydrogenation at a large scale?
A5: Yes, safety is paramount. Always handle pyrophoric catalysts in an inert atmosphere (e.g., a glove box or under a stream of nitrogen). The filter cake should never be allowed to dry in the open air. Operators should wear appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
Purification and Product Isolation
Q6: I am having difficulty purifying the final this compound product. What are some effective purification strategies?
A6: Purification of saturated N-heterocycles can be challenging due to their physical properties. Consider the following methods:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a large scale.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed.
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and cumbersome for large quantities. It is typically used for very high purity requirements or for the removal of stubborn impurities.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Q7: What are the potential byproducts in the synthesis of this compound and how can I minimize their formation?
A7: Potential byproducts can arise from both stages of the synthesis:
-
Precursor Synthesis: Incomplete cyclization can leave unreacted starting materials or linear intermediates. Over-alkylation can also occur. Optimizing reaction time and stoichiometry is key.
-
Hydrogenation: Hydrogenolysis, which is the cleavage of C-O or C-N bonds by hydrogen, can be a side reaction, leading to ring-opened products. This can sometimes be mitigated by using a less active catalyst, lower temperatures, or shorter reaction times.
Quantitative Data
The following table provides illustrative data for the catalytic hydrogenation of 2H-1,4-benzoxazine to this compound. Note that optimal conditions may vary depending on the specific scale and equipment used.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | 5% Pd/C | 10% Pt/C | Raney Nickel |
| Catalyst Loading (w/w) | 5% | 3% | 10% |
| Solvent | Ethanol | Methanol | Isopropanol |
| Temperature (°C) | 50 | 60 | 70 |
| Hydrogen Pressure (psi) | 100 | 150 | 200 |
| Reaction Time (h) | 8 | 6 | 10 |
| Yield (%) | 92 | 95 | 88 |
Detailed Experimental Protocol: Catalytic Hydrogenation of 2H-1,4-Benzoxazine
Warning: This procedure involves high-pressure hydrogenation and should only be performed by trained personnel in a properly equipped facility with appropriate safety measures in place, including the use of a blast shield and a well-ventilated fume hood.
Materials:
-
2H-1,4-Benzoxazine (1 mole equivalent)
-
5% Palladium on Carbon (5% w/w)
-
Ethanol (10-20 volumes)
-
Nitrogen (high purity)
-
Hydrogen (high purity)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, temperature and pressure gauges, and gas inlet/outlet valves.
-
Filtration apparatus (e.g., Buchner funnel or filter press)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen for at least 15 minutes to remove any residual air.
-
Charging the Reactor: Under a gentle stream of nitrogen, charge the reactor with 2H-1,4-benzoxazine and ethanol.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reactor under a nitrogen blanket. The catalyst should be wetted with a small amount of the solvent before addition to reduce the risk of ignition.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen to approximately 100 psi and then vent to atmospheric pressure. Repeat this purging cycle at least three times to ensure all oxygen is removed.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen uptake ceases.
-
-
Cooling and Depressurization:
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen from the reactor in a safe and well-ventilated area.
-
Purge the reactor with nitrogen three times to remove any residual hydrogen.
-
-
Catalyst Filtration:
-
Under a nitrogen atmosphere, carefully open the reactor and dilute the reaction mixture with additional ethanol if necessary.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, do not allow the filter cake to dry. Keep it wet with ethanol at all times.
-
Quench the wet catalyst filter cake carefully with water.
-
-
Product Isolation:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be further purified by vacuum distillation or recrystallization as required.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems and potential root causes during the scale-up of the hydrogenation step.
Caption: A cause-and-effect diagram for troubleshooting common issues in the catalytic hydrogenation scale-up.
Technical Support Center: Stereoselective Octahydro-2H-1,4-benzoxazine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the synthesis of chiral octahydro-2H-1,4-benzoxazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process of converting an enantiomerically pure or enriched mixture of a chiral compound into a mixture where both enantiomers are present in equal amounts (a racemate). In pharmaceutical development, typically only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause harmful side effects.[1] The this compound core is a key component in various bioactive molecules, including the potent antibacterial agent Levofloxacin, where stereochemical purity is essential for its efficacy.[2][3][4][5] Therefore, maintaining enantiomeric integrity during synthesis is paramount.
Q2: Which steps in the synthesis of this compound are most susceptible to racemization?
A2: Racemization can occur at any step where a stereocenter is subjected to conditions that allow for its inversion. Key steps to monitor include:
-
Imine/Enamine Formation: During reductive amination, a common synthetic route, the aldehyde or ketone starting material can undergo racemization via imine-enamine tautomerization if there is an acidic proton at the α-position.[6]
-
High Temperatures: Many chemical reactions, including cyclization and purification steps like distillation, can be accelerated by heat, which can also provide the energy needed to overcome the inversion barrier of a stereocenter.[7]
-
Strongly Acidic or Basic Conditions: Workup, purification (e.g., on acidic silica gel), or deprotection steps that use harsh acids or bases can catalyze the epimerization of a chiral center, leading to a loss of enantiomeric excess (ee%).[7][8]
-
Substitution Reactions: If a synthetic route involves a substitution at the chiral center, any reaction mechanism that proceeds through a planar, achiral intermediate (like an SN1 reaction) will lead to racemization.
Q3: What are the primary mechanisms that lead to a loss of stereochemical integrity?
A3: The most common mechanisms involve the formation of a planar, achiral intermediate from a chiral starting material. For instance, a base can abstract an acidic proton adjacent to a stereocenter, forming a planar enolate. Reprotonation can then occur from either face, leading to a racemic mixture. Similarly, the formation of a carbocation intermediate (SN1 mechanism) or a reversible imine/enamine equilibrium allows for the loss of the original stereochemical information.[6]
Q4: What analytical techniques are used to determine the enantiomeric excess (ee%) of my product?
A4: Accurately measuring the enantiomeric excess is crucial for assessing the success of a stereoselective synthesis.[9] The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers, using a chiral stationary phase.[9]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, this method also employs a chiral stationary phase.[9]
-
NMR Spectroscopy with Chiral Auxiliaries: Using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can induce a chemical shift difference between enantiomers, allowing for their quantification by NMR.[10]
Troubleshooting Guide
Problem 1: My final product shows low enantiomeric excess (ee%) after an asymmetric reductive amination/cyclization step.
-
Possible Cause: The catalyst chosen is not optimal for the substrate, or the reaction conditions favor racemization of the intermediate imine.
-
Solutions & Strategies:
-
Catalyst Selection: The choice of catalyst is critical. Asymmetric transfer hydrogenation using tethered Rhodium(III)-diamine catalysts has proven highly effective, achieving up to 99% ee.[11] Biocatalytic methods using imine reductases or alcohol dehydrogenases also offer excellent stereoselectivity.[2][3][4]
-
Optimize Reaction Conditions: Lowering the reaction temperature can significantly reduce the rate of racemization.[7] Minimize reaction time to prevent prolonged exposure of the product to potentially racemizing conditions.[7]
-
Control pH: The formation of the imine intermediate in reductive amination is pH-dependent. Operate in a weakly acidic medium to facilitate imine formation without promoting excessive enamine-mediated racemization.[12]
-
Problem 2: I'm observing a drop in ee% during the workup or purification process.
-
Possible Cause: The purification conditions are causing on-column or in-solution racemization.
-
Solutions & Strategies:
-
Chromatography Conditions: Standard silica gel can be acidic and may cause racemization of sensitive compounds.[7] Consider using deactivated (neutral) silica gel, alumina, or a different purification technique.
-
Avoid Harsh pH: If using acidic or basic washes during workup, ensure they are neutralized promptly. Avoid leaving the chiral product in strongly acidic or basic solutions for extended periods.[7]
-
Temperature: Avoid high temperatures during solvent evaporation or distillation, as this can lead to thermal racemization.[7]
-
Problem 3: My synthesis involves a deprotection step (e.g., Boc, Cbz), and I am losing stereochemical purity.
-
Possible Cause: The deprotection reagents or conditions are too harsh. For example, strong acids used for Boc removal or the basic conditions of some Cbz removal methods can cause epimerization.
-
Solutions & Strategies:
-
Milder Deprotection Reagents: Explore alternative, milder deprotection protocols. For acid-labile groups, consider using milder acids or shorter reaction times. For groups removed by hydrogenolysis, ensure the catalyst and conditions are neutral.
-
Orthogonal Protecting Groups: In the design phase of your synthesis, choose protecting groups that can be removed under conditions known to be safe for your stereocenter. For example, using a DNPBS protecting group, which is removed under weakly basic conditions with a thiol, can suppress side reactions like racemization.[8]
-
Data Presentation: Comparison of Stereoselective Methods
Several modern methods have been developed to synthesize chiral 1,4-benzoxazine derivatives with high enantiopurity. Below is a comparison of key approaches.
| Method | Catalyst / Key Reagent | Typical ee% | Key Advantages | Reference |
| Asymmetric Transfer Hydrogenation | Tethered Cp*Rh(III)-diamine catalyst | Up to 99% | High enantioselectivity, broad substrate scope, good functional group tolerance. | [11] |
| Biocatalytic Reduction (Chemoenzymatic) | Alcohol Dehydrogenase (ADH-A or evo-1.1.200 ADH) | >99% | Extremely high selectivity, environmentally friendly, operates under mild conditions. | [2][3] |
| Lewis Acid Catalyzed SN2 Ring Opening | Lewis Acid (e.g., BF3·OEt2) followed by Cu(I) cyclization | >99% | Excellent enantio- and diastereospecificity, one-pot potential. | [4] |
| Kinetic Resolution (Acylative) | Chiral Resolving Agent (e.g., (S)-naproxen chloride) | >99% | Effective for separating racemates, allows for recycling of the unwanted enantiomer. | [13] |
Experimental Protocols
Protocol: Asymmetric Synthesis via Biocatalytic Reduction of a Ketone Precursor This protocol is adapted from a chemoenzymatic strategy for producing an (S)-alcohol, a key precursor to (S)-levofloxacin.[2][3][4]
Step 1: Bioreduction of 1-(2-nitrophenoxy)propan-2-one
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (100 mM, pH 7.0) containing glucose (1.5 eq.) and NADP+ (1 mM).
-
Enzyme Addition: Add Glucose Dehydrogenase (GDH) for cofactor recycling and the appropriate Alcohol Dehydrogenase (e.g., ADH-A from Rhodococcus ruber for the (S)-alcohol).
-
Substrate Addition: Add the substrate, 1-(2-nitrophenoxy)propan-2-one, dissolved in a minimal amount of a co-solvent like DMSO (final concentration typically 1-5% v/v), to the reaction mixture to a final concentration of 10-50 mM.
-
Reaction: Gently stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction typically reaches full conversion in 24-48 hours.
-
Workup: Once the reaction is complete, extract the product (S)-1-(2-nitrophenoxy)propan-2-ol from the aqueous phase using an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting enantiopure alcohol can be carried forward to the subsequent cyclization steps.
Visualizations
Caption: General workflow for stereoselective this compound synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. [PDF] Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor. | Semantic Scholar [semanticscholar.org]
- 3. Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiopure 1,4-benzoxazines via 1,2-cyclic sulfamidates. Synthesis of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming the Structure of Synthesized Octahydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of synthesized octahydro-2H-1,4-benzoxazine. It offers a comparison of expected data with alternative structures and includes detailed experimental protocols for key analytical methods. This document is intended to aid researchers in verifying the successful synthesis of the target molecule and ensuring its purity for further applications in drug development and scientific research.
Structural Confirmation: A Multi-faceted Approach
The definitive structural elucidation of a synthesized organic molecule like this compound, which has the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol , requires a combination of spectroscopic techniques.[1] The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic connectivity and functional groups.
Data Summary for Structural Verification
The following table summarizes the expected quantitative data from the key analytical methods for a successfully synthesized sample of this compound. This data can be compared against experimental results to confirm the structure.
| Analytical Technique | Parameter | Expected Data for this compound | Comparison with Potential Byproducts/Isomers |
| ¹H NMR | Chemical Shift (δ) | Aliphatic protons (cyclohexane ring): ~1.2-2.0 ppmProtons adjacent to N (CH₂-N): ~2.5-3.0 ppmProtons adjacent to O (CH₂-O): ~3.5-4.0 ppmBridgehead protons (CH-N, CH-O): ~2.8-3.5 ppm | Aromatic protons (in incompletely reduced starting material) would appear at ~6.5-8.0 ppm. Different stereoisomers (cis/trans) may show slight variations in chemical shifts and coupling constants. |
| ¹³C NMR | Chemical Shift (δ) | Aliphatic carbons (cyclohexane ring): ~20-35 ppmCarbon adjacent to N (CH₂-N): ~45-55 ppmCarbon adjacent to O (CH₂-O): ~65-75 ppmBridgehead carbons (CH-N, CH-O): ~50-60 ppm | Aromatic carbons would appear at ~110-150 ppm. The presence of unexpected signals could indicate impurities or side products. |
| FT-IR | Wavenumber (cm⁻¹) | C-H (aliphatic) stretching: 2850-3000 cm⁻¹N-H stretching (secondary amine): ~3300-3500 cm⁻¹ (broad)C-O-C stretching: ~1100-1250 cm⁻¹C-N stretching: ~1000-1200 cm⁻¹ | The absence of a strong C=O stretch (around 1700 cm⁻¹) confirms the reduction of any amide or ketone precursors. Aromatic C-H stretches (>3000 cm⁻¹) would indicate incomplete hydrogenation. |
| Mass Spectrometry (EI) | Mass-to-Charge Ratio (m/z) | Molecular Ion [M]⁺: 141.1154[M+H]⁺: 142.1228[M+Na]⁺: 164.1047[2] | The molecular ion peak confirms the molecular weight. Fragmentation patterns can provide further structural information. For instance, the loss of fragments corresponding to parts of the cyclohexane or oxazine rings would be expected. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with the expected values. 2D NMR techniques like COSY and HSQC can be used for more detailed structural assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
Neat (liquid sample): Place a drop of the sample between two KBr or NaCl plates.
-
Solid sample (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the expected functional groups.[3][4]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Preparation:
-
EI: Introduce a small amount of the sample (liquid or solid) directly into the ion source.
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL) and infuse it into the spectrometer.
-
-
Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze the fragmentation pattern to support the proposed structure.[2]
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
References
A Comparative Guide to Analytical Methods for Purity Assessment of Octahydro-2H-1,4-benzoxazine
The purity of octahydro-2H-1,4-benzoxazine, a saturated heterocyclic compound, is a critical parameter for researchers, scientists, and drug development professionals. Ensuring the purity of this and similar molecules is essential as impurities can significantly impact biological activity, chemical reactivity, and safety profiles. This guide provides an objective comparison of key analytical methods for assessing the purity of this compound, supported by detailed experimental protocols and a logical workflow for method selection.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of accuracy, and the availability of instrumentation. The following table summarizes and compares the most common techniques.
| Method | Principle | Information Provided | Advantages | Limitations | Typical Sample Amount |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and a mobile phase. | Relative purity (area %), quantification of known impurities with reference standards. | High resolution for separating complex mixtures; widely applicable; robust and reproducible. | Requires chromophoric impurities for UV detection; may require derivatization for non-UV active compounds; quantification requires reference standards. | 1-10 mg |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Identification and quantification of volatile and semi-volatile impurities; structural information of impurities. | High sensitivity and specificity; excellent for identifying unknown volatile impurities through mass spectral libraries. | Compound must be volatile and thermally stable, or require derivatization[1]; potential for thermal decomposition of the analyte[2]. | <1 mg |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Absolute purity determination without a reference standard of the analyte itself; structural confirmation. | A primary ratio method providing high accuracy and precision[3][4]; non-destructive[5]; provides structural information simultaneously. | Lower sensitivity compared to chromatographic methods; requires a suitable internal standard with known purity that doesn't overlap with analyte signals[6]. | 2-10 mg |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Absolute purity of crystalline solids based on melting point depression. | Fast and requires no solvents; provides information on the physical form of the compound. | Only applicable to crystalline, thermally stable compounds with a sharp melting point[7][8]; less accurate for purity <98%[7]. | 2-5 mg |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified. | Confirms the elemental composition (empirical formula) of the bulk sample. | Provides fundamental information on the composition. | A crude measure of purity[9]; does not identify or quantify individual impurities; assumes impurities have a different elemental composition. | 2-5 mg |
Detailed Experimental Protocols
The following are detailed methodologies for the key quantitative experiments. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the relative purity of this compound and quantifying known impurities. Since the analyte lacks a strong chromophore, derivatization or use of a universal detector like a Charged Aerosol Detector (CAD) might be necessary for higher sensitivity. The protocol below assumes derivatization with a UV-active agent.
1. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to get a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration.
-
Derivatization (Example with Dansyl Chloride): To 1 mL of each solution, add 1 mL of a dansyl chloride solution (1 mg/mL in acetonitrile) and 0.5 mL of a 0.1 M sodium bicarbonate buffer (pH 9). Vortex and heat at 60°C for 30 minutes. Cool to room temperature.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Set based on the absorption maximum of the derivative (e.g., ~340 nm for dansyl derivatives).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on the retention time of the standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities. This compound is expected to be amenable to GC analysis.
1. Sample Preparation:
-
Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or methanol to create a 1 mg/mL solution.
-
Perform serial dilutions to achieve a final concentration of approximately 100 µg/mL.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Identify the main peak of this compound.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Estimate purity based on the area percent of the main peak in the TIC. For accurate quantification, a calibration curve with a reference standard is required.
Quantitative NMR (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[5][6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should be stable, non-volatile, have a known purity, and its signals should not overlap with the analyte's signals.[6]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or D₂O) and transfer to an NMR tube.
2. NMR Acquisition:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A value of 30-60 seconds is often sufficient.
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
3. Data Processing and Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard.
-
Carefully integrate these signals.
-
Calculate the purity using the following formula[5]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for selecting an appropriate purity assessment method.
Caption: Workflow for selecting an analytical method for purity assessment.
Caption: Combining orthogonal methods for a comprehensive purity profile.
References
- 1. emerypharma.com [emerypharma.com]
- 2. reddit.com [reddit.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
The Elusive Structure-Activity Relationship of Octahydro-2H-1,4-benzoxazine Analogues: A Pivot to a Well-Studied Scaffold
A comprehensive search for structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols specifically for octahydro-2H-1,4-benzoxazine analogues has revealed a significant scarcity of publicly available information. Despite extensive searches for the parent compound (CAS 52769-11-6) and its derivatives, no dedicated research articles detailing their synthesis and biological evaluation in the context of SAR could be identified. This suggests that the fully saturated this compound scaffold remains a largely unexplored area in medicinal chemistry.
In light of this, and to provide valuable insights into the broader benzoxazine class of compounds, this guide will pivot to focus on a closely related and extensively studied scaffold: 3,4-dihydro-2H-1,4-benzoxazine analogues . This class of compounds has a rich history in drug discovery and development, with numerous publications detailing their synthesis, biological activities, and structure-activity relationships across various therapeutic areas.
This guide will provide a comparative overview of 3,4-dihydro-2H-1,4-benzoxazine analogues, presenting quantitative data, experimental methodologies, and visualizations to inform researchers, scientists, and drug development professionals.
Comparative Analysis of 3,4-dihydro-2H-1,4-benzoxazine Analogues
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold found in a variety of biologically active molecules. SAR studies have been instrumental in optimizing the potency and selectivity of these compounds for a range of biological targets.
Serotonin Receptor Antagonists
A significant area of research for this scaffold has been its application as serotonin receptor antagonists, particularly for the 5-HT3 and 5-HT6 receptors.
Table 1: SAR of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide Derivatives as 5-HT3 Receptor Antagonists [1]
| Compound | R1 (at position 2) | R2 (Basic Moiety) | 5-HT3 Receptor Affinity (Ki, nM) |
| 1 | H | 1-azabicyclo[2.2.2]oct-3-yl | >100 |
| 2 | Methyl | 1-azabicyclo[2.2.2]oct-3-yl | 10.5 |
| 3 | Dimethyl | 1-azabicyclo[2.2.2]oct-3-yl | 0.5 |
| 4 | Phenyl | 1-azabicyclo[2.2.2]oct-3-yl | >100 |
| 5 | Dimethyl | 9-methyl-9-azabicyclo[3.3.1]non-3-yl | 0.019 |
Key SAR Observations for 5-HT3 Receptor Antagonism: [1]
-
Substitution at Position 2: Introduction of substituents at the 2-position of the benzoxazine ring significantly impacts activity. A clear trend of dimethyl > methyl > dihydro > phenyl substitution is observed for increased antagonistic activity.
-
Basic Moiety: The nature of the basic moiety is crucial for high affinity. The 9-methyl-9-azabicyclo[3.3.1]non-3-yl group in the boat-chair conformation was found to be optimal, leading to a compound with picomolar affinity.
-
Benzoxazine Ring vs. Alternatives: Replacing the 1,4-benzoxazine ring with a 1,4-benzthiepine or a seven-membered ring (1,5-benzoxepine or 1,5-benzthiepine) resulted in a decrease in affinity for the 5-HT3 receptor.
Neuroprotective Agents
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have also been investigated as neuroprotective agents, with studies focusing on their ability to inhibit oxidative stress-mediated neuronal degeneration.
Table 2: Neuroprotective Activity of 8-Amino-1,4-benzoxazine Derivatives
| Compound | R1 (at position 3) | R2 (at position 8) | Neuroprotective Activity (EC50, µM) |
| 6 | H | NH2 | >10 |
| 7 | Methyl | NH2 | 2.5 |
| 8 | Dimethyl | NH2 | 1.1 |
| 9 | Dimethyl | Benzylamino | 0.3 |
Key SAR Observations for Neuroprotection:
-
Substitution at Position 3: Alkyl substituents at the 3-position were found to be essential for efficient neuroprotective activity.
-
Substitution at Position 8: An 8-benzylamino substituent, in combination with 3-alkyl groups, led to the most potent neuroprotective compounds with a favorable safety index.
Experimental Protocols
5-HT3 Receptor Binding Assay[1]
-
Tissue Preparation: Rat cortical membranes were prepared and used as the source of 5-HT3 receptors.
-
Radioligand: [3H]GR65630 was used as the radioligand.
-
Incubation: The assay was carried out in a total volume of 1 mL containing the membrane preparation, [3H]GR65630, and the test compounds.
-
Detection: The amount of bound radioactivity was determined by liquid scintillation counting.
-
Data Analysis: The Ki values were calculated using the Cheng-Prusoff equation.
In Vivo Antagonism of the von Bezold-Jarisch Reflex[1]
-
Animal Model: Male Wistar rats were used.
-
Procedure: The von Bezold-Jarisch reflex was induced by an intravenous injection of 2-methyl-5-HT. The antagonistic activity of the test compounds was determined by their ability to inhibit the 2-methyl-5-HT-induced bradycardia.
-
Data Analysis: The dose required to produce a 50% inhibition of the reflex (ED50) was calculated.
Visualizing the Drug Discovery Workflow
The process of identifying and optimizing lead compounds often follows a structured workflow. The following diagram illustrates a typical workflow for the SAR-driven optimization of 3,4-dihydro-2H-1,4-benzoxazine analogues.
Caption: A typical workflow for the structure-activity relationship (SAR)-driven optimization of drug candidates.
This guide provides a glimpse into the well-established SAR of 3,4-dihydro-2H-1,4-benzoxazine analogues, a scaffold with proven therapeutic potential. While the fully saturated octahydro- variant remains an open area for investigation, the principles and methodologies applied to the dihydro- scaffold can serve as a valuable blueprint for future exploration of this and other novel chemical spaces.
References
A Comparative Guide to Octahydro-2H-1,4-benzoxazine and Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Heterocyclic Scaffolds in Medicinal Chemistry
The strategic incorporation of heterocyclic scaffolds is a fundamental aspect of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the vast landscape of these structures, saturated heterocycles play a crucial role in the design of drugs with improved properties. This guide provides a comparative analysis of octahydro-2H-1,4-benzoxazine against other widely utilized six-membered heterocyclic scaffolds: morpholine, piperidine, and thiomorpholine. The objective is to offer a data-supported resource for medicinal chemists to make informed decisions in scaffold selection during the lead optimization process.
Introduction to Heterocyclic Scaffolds
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are integral to the majority of pharmaceuticals.[1] Their utility stems from their ability to introduce desirable physicochemical properties, such as improved solubility, metabolic stability, and target-binding interactions. Saturated nitrogen-containing heterocycles are particularly prevalent in drug design, offering three-dimensional diversity and opportunities for substitution to fine-tune a molecule's characteristics.[2]
This guide focuses on a comparative evaluation of four key scaffolds:
-
This compound: A bicyclic scaffold with a fused cyclohexane and morpholine ring system.
-
Morpholine: A simple six-membered heterocycle containing an oxygen and a nitrogen atom.
-
Piperidine: A six-membered heterocycle containing a single nitrogen atom.
-
Thiomorpholine: A sulfur-containing analog of morpholine.
Physicochemical Properties: A Comparative Overview
The selection of a heterocyclic scaffold significantly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. While direct, head-to-head quantitative comparisons of this compound with the other scaffolds in a single study are limited, we can infer their relative properties based on their structural features and data from various sources.
| Property | This compound | Morpholine | Piperidine | Thiomorpholine |
| Lipophilicity (logP) | Generally higher due to the fused carbocyclic ring | Generally lower, more hydrophilic | Intermediate | Higher than morpholine due to sulfur |
| Aqueous Solubility | Lower | Higher | Intermediate | Lower than morpholine |
| Metabolic Stability | Potentially complex metabolism due to multiple sites | Generally more metabolically stable than piperidine[3] | Prone to N-dealkylation and ring oxidation[3] | Metabolism can involve S-oxidation |
| Basicity (pKa of conjugate acid) | Lower than piperidine | Lower than piperidine | Higher | Lower than piperidine |
Note: The properties listed above are general trends and can be significantly influenced by the specific substituents on the heterocyclic ring.
Biological Activities and Therapeutic Applications
Derivatives of these heterocyclic scaffolds have been explored for a wide range of therapeutic applications, demonstrating their versatility in drug design.
This compound:
-
Anticancer: Certain derivatives have been synthesized and evaluated for their activity against cancer cell lines, particularly under hypoxic conditions.[4][5]
-
Neuroprotection: Some analogs have shown potential as neuroprotective agents.[6][7]
-
Serotonin Receptor Antagonism: Structure-activity relationship studies have identified potent 5-HT3 receptor antagonists within this class of compounds.
Morpholine:
-
Anticancer: The morpholine moiety is present in several approved anticancer drugs and is known to improve metabolic stability.[3]
-
Antidiabetic: Morpholine derivatives have been investigated as potential treatments for diabetes.[8][9]
-
General CNS Applications: The morpholine scaffold is a common feature in drugs targeting the central nervous system.[10]
Piperidine:
-
Anticancer: Piperidine-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[11]
-
Antidiabetic: Similar to morpholine, piperidine derivatives are being explored for their antidiabetic properties.[8][9]
-
Broad Biological Activity: The piperidine ring is a highly prevalent scaffold in a wide range of biologically active compounds.[11]
Thiomorpholine:
-
Antimicrobial: Thiomorpholine derivatives have shown promising activity against various microbial strains.
-
Enzyme Inhibition: This scaffold has been incorporated into molecules designed as selective enzyme inhibitors.
Synthesis of Heterocyclic Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug development. Various synthetic routes have been established for these heterocycles.
References
- 1. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
The Octahydro-2H-1,4-Benzoxazine Scaffold: A Comparative Guide to its Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
The octahydro-2H-1,4-benzoxazine core is a saturated heterocyclic motif that has garnered significant interest in medicinal chemistry. Its three-dimensional structure offers a versatile scaffold for the development of novel therapeutic agents across various disease areas. This guide provides a comparative analysis of the this compound pharmacophore and its unsaturated analog, the 1,4-benzoxazine, against established alternatives, supported by available experimental data.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
Derivatives of the 1,4-benzoxazine scaffold have demonstrated notable antimicrobial properties, with evidence suggesting that their mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
Comparative Data for Antimicrobial Agents
| Compound Class | Specific Compound/Derivative | Test Organism(s) | Activity Metric | Result | Reference(s) |
| 1,4-Benzoxazine Derivatives | Compound 4e (a 2H-benzo[b][1][2]oxazin-3(4H)-one derivative) | E. coli, S. aureus, B. subtilis | Zone of Inhibition | 22 mm, 20 mm, 18 mm | [3] |
| Compound 3h | Not Specified | Zone of Inhibition | 14-19 mm | [4] | |
| BOZ-Ola | S. aureus | MIC | 5 µg/mL | ||
| Alternative DNA Gyrase Inhibitors | Ciprofloxacin | K. pneumoniae, E. cloacae, E. coli | MIC | 0.5 µg/mL, 4 µg/mL, 2 µg/mL | [2] |
| Pyrrolamide 4 | S. aureus, S. pneumoniae, H. influenzae | MIC | Not specified, but MBC values are 8, 0.5, and 4 µg/ml, respectively. | [5] | |
| Digallic Acid | E. coli DNA gyrase | IC50 | 2 µM | [6] |
Experimental Protocol: Antimicrobial Disk Diffusion Assay
The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[6][7][8]
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., to a 0.5 McFarland turbidity standard) is prepared in a sterile saline solution.[7]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[7]
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound (e.g., a 1,4-benzoxazine derivative) are placed onto the inoculated agar surface.[6]
-
Incubation: The plates are inverted and incubated under appropriate conditions (e.g., 35°C for 16-18 hours).[9]
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.[6]
Signaling Pathway: Bacterial DNA Gyrase Inhibition
The following diagram illustrates the mechanism of action of DNA gyrase and its inhibition by antimicrobial agents.
Caption: Inhibition of bacterial DNA gyrase by antimicrobial agents.
Anticancer Activity: Targeting the c-Myc G-Quadruplex
Certain 1,4-benzoxazine derivatives have exhibited promising anticancer activity. One of the proposed mechanisms involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its transcription.
Comparative Data for Anticancer Agents
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference(s) |
| 1,4-Benzoxazine Derivatives | Compound 7d | MCF-7 (Breast), HT-29 (Colon) | 22.6 µM, 13.4 µM | [1] |
| Unnamed Derivative | HepG2 (Liver) | 109.13 µg/mL | [1] | |
| Molecule 14f | PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG | 7.84–16.2 µM | [10] | |
| Alternative c-Myc Inhibitors | 10058-F4 | HL60 (Leukemia) | 49.0 μM | [11] |
| c-Myc-i7 | MCF7 (Breast) | 1.6 μM | [12] | |
| Thiazole polyamide 65 | Cancer cells (unspecified) | 3.8 µM and 17.6 µM | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a 1,4-benzoxazine derivative) and incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[5]
Signaling Pathway: c-Myc G-Quadruplex Stabilization
The following diagram illustrates the regulation of c-Myc transcription and its inhibition through G-quadruplex stabilization.
Caption: Downregulation of c-Myc transcription via G-quadruplex stabilization.
Cardiovascular Effects: Platelet Aggregation Inhibition and Calcium Channel Modulation
Derivatives of 1,4-benzoxazine have also been investigated for their cardiovascular effects, including the inhibition of platelet aggregation and modulation of calcium channels.
Comparative Data for Cardiovascular Agents
| Compound Class | Specific Compound/Derivative | Target/Assay | IC50 Value | Reference(s) |
| 1,4-Benzoxazine Derivatives | Compound 8c | ADP-induced platelet aggregation | 8.99 µM | [15] |
| Compound 8d | ADP-induced platelet aggregation | 8.94 µM | [15] | |
| Compound 3c | Intracellular Calcium Activity (Ratio of IC50 against PE and K+) | 2.1 | [12] | |
| Alternative Cardiovascular Agents | Amlodipine (Calcium Channel Blocker) | L-type Ca2+ channel | 2.4 µM | [16] |
| Verapamil (Calcium Channel Blocker) | Not specified | Not specified | [17] | |
| Diltiazem (Calcium Channel Blocker) | Not specified | Not specified | [17] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.[13][18][19]
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP.[20]
-
Baseline Measurement: The light transmittance of a PRP sample is set to 0% in an aggregometer. Platelet-poor plasma (PPP), obtained by high-speed centrifugation, is used to set the 100% transmittance baseline.[21]
-
Incubation with Inhibitor: PRP is incubated with the test compound (e.g., a 1,4-benzoxazine derivative) or a vehicle control.[19]
-
Induction of Aggregation: A platelet agonist, such as ADP, is added to the PRP to induce aggregation.[21]
-
Measurement of Aggregation: The change in light transmittance is recorded over time as the platelets aggregate, causing the plasma to become clearer. The percentage of aggregation is calculated.[19]
Signaling Pathway: Calcium Channel Blockade
The following diagram illustrates the mechanism of action of calcium channel blockers in vascular smooth muscle cells.
Caption: Inhibition of L-type calcium channels leading to vasodilation.
Conclusion
The this compound scaffold and its analogs represent a promising pharmacophore with demonstrated activity across multiple therapeutic areas. The presented data indicates that derivatives of this scaffold can exhibit potent antimicrobial, anticancer, and cardiovascular effects. Further optimization of these structures, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds the potential for the development of novel and effective therapeutic agents. The comparative data provided in this guide serves as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 17. DNA gyrase - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 21. diagnostica.cz [diagnostica.cz]
comparative analysis of different synthetic routes to octahydro-2H-1,4-benzoxazine
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Octahydro-2H-1,4-benzoxazine, a saturated bicyclic heterocycle, represents a valuable building block in medicinal chemistry. This guide provides a comparative analysis of prominent synthetic routes to this scaffold, presenting key performance indicators, detailed experimental protocols, and visual representations of the synthetic pathways to aid in methodological selection.
The synthesis of this compound can be broadly approached via two strategic avenues: the complete reduction of the corresponding aromatic 2H-1,4-benzoxazine or a de novo construction from non-aromatic precursors. Each approach presents distinct advantages and challenges in terms of yield, stereocontrol, and substrate scope.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic strategies, offering a clear comparison of their efficiencies and operational parameters.
| Synthetic Route | Key Transformation | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Route 1: Catalytic Hydrogenation | Reduction of 2H-1,4-benzoxazine | Rh/C, PtO₂, or RuO₂ | Acetic Acid | 25-80 | 12-48 | 70-95 |
| Route 2: Reductive Cyclization of Cyclohexanone | Condensation and in-situ reduction | NaBH₃CN, Ti(OiPr)₄ | Methanol | 25 | 24 | 60-85 |
| Route 3: Diastereoselective Reductive Amination | Intramolecular reductive amination of a keto-alcohol | Pd/C, H₂ (high pressure) | Ethanol | 100 | 16 | >90 (dr >95:5) |
Detailed Experimental Protocols
Route 1: Catalytic Hydrogenation of 2H-1,4-benzoxazine
This method is a straightforward approach that relies on the well-established catalytic reduction of the aromatic and heterocyclic rings of a pre-synthesized 2H-1,4-benzoxazine.
Experimental Protocol: A solution of 2H-1,4-benzoxazine (1.0 g, 7.4 mmol) in glacial acetic acid (20 mL) is charged into a high-pressure autoclave. A catalytic amount of 5% Rhodium on carbon (100 mg) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 100 atm. The reaction mixture is stirred at 80°C for 24 hours. After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound.
Route 2: Reductive Cyclization of Cyclohexanone and Ethanolamine
This de novo synthesis constructs the bicyclic ring system in a one-pot procedure from readily available acyclic precursors.
Experimental Protocol: To a solution of cyclohexanone (1.0 g, 10.2 mmol) and ethanolamine (0.62 g, 10.2 mmol) in methanol (25 mL), titanium(IV) isopropoxide (3.2 g, 11.2 mmol) is added dropwise at room temperature. The mixture is stirred for 2 hours, after which sodium cyanoborohydride (0.77 g, 12.2 mmol) is added in portions. The reaction is stirred for an additional 24 hours at room temperature. The reaction is quenched by the slow addition of water (10 mL), and the resulting precipitate is filtered off. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate (30 mL) and 1 M sodium hydroxide (20 mL). The aqueous layer is further extracted with ethyl acetate (2 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which is then purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Benchmarking Octahydro-2H-1,4-Benzoxazine Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel octahydro-2H-1,4-benzoxazine derivatives against established acetylcholinesterase (AChE) inhibitors. The data presented is based on in vitro studies and aims to offer a clear benchmark for their potential as therapeutic agents for conditions such as Alzheimer's disease.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[2][3] Several drugs, including Donepezil, Rivastigmine, and Galantamine, are well-established AChE inhibitors used in clinical practice.[3] Recently, a novel series of indole-benzoxazinone and benzoxazine-arylpiperazine derivatives have been synthesized and evaluated for their potential as human acetylcholinesterase (hAChE) inhibitors, showing promising results.[4][5]
Comparative Inhibition Data
The following table summarizes the in vitro inhibitory activity of selected benzoxazine derivatives against human acetylcholinesterase (hAChE) and compares them with widely used clinical inhibitors.
| Compound | Type | Target | Ki (μM) | IC50 (μM) | Inhibition Type |
| Benzoxazine Derivatives | |||||
| Compound 7a | Indole-benzoxazinone | hAChE | 20.3 ± 0.9 | - | Non-competitive |
| Compound 7d | Indole-benzoxazinone | hAChE | 20.2 ± 0.9 | - | Non-competitive |
| Known Inhibitors | |||||
| Donepezil | Piperidine-based | AChE | - | 0.025 ± 0.003 | - |
| Rivastigmine | Carbamate inhibitor | AChE | - | - | - |
| Galantamine | Alkaloid | AChE | - | - | - |
Data for benzoxazine derivatives is sourced from a study evaluating their potential as hAChE inhibitors.[4][5] Data for Donepezil is provided as a reference from publicly available data.
Signaling Pathway of Acetylcholinesterase
The diagram below illustrates the role of acetylcholinesterase in the cholinergic synapse and the mechanism of its inhibition.
Caption: Acetylcholinesterase in the cholinergic synapse.
Experimental Protocols
The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay based on the Ellman method, which is a widely used colorimetric assay.[6]
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)[6]
-
Acetylthiocholine iodide (ATCI) as the substrate[6]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[6]
-
Phosphate buffer (0.1 M, pH 8.0)[6]
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Donepezil)[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer to the desired concentrations.[2]
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 50 µL of the appropriate dilution of the test compound or positive control to the respective wells. For the negative control well, add 50 µL of the assay buffer containing the same percentage of solvent as the test compound wells.[2]
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes).[2]
-
-
Reaction Initiation and Measurement:
-
To each well, add 50 µL of the DTNB solution.[2]
-
To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.[2]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes) to monitor the reaction kinetics.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[2]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[2]
-
Experimental Workflow
The following diagram outlines the key steps in the acetylcholinesterase inhibition assay.
Caption: Workflow for AChE inhibition assay.
Conclusion
The evaluated benzoxazine derivatives demonstrate inhibitory activity against human acetylcholinesterase, with Ki values in the micromolar range.[4][5] While not as potent as the established inhibitor Donepezil, these findings suggest that the benzoxazine scaffold is a promising starting point for the development of novel AChE inhibitors. Further structure-activity relationship (SAR) studies and optimization of the lead compounds could lead to the discovery of more potent derivatives with therapeutic potential. The non-competitive mode of inhibition observed for these compounds is also an interesting characteristic that warrants further investigation.[4][5]
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape of Benzoxazine Scaffolds: A Comparative Guide
A notable scarcity of published research on the in vivo efficacy of fully saturated octahydro-2H-1,4-benzoxazine derivatives currently exists within the scientific literature. Despite a comprehensive search, dedicated studies evaluating the systemic effects and therapeutic potential of this specific chemical scaffold in living organisms remain elusive. However, the broader family of benzoxazines, particularly the aromatic 1,4-benzoxazine and partially saturated 3,4-dihydro-2H-1,4-benzoxazine derivatives, has been the subject of extensive investigation, revealing a wide array of pharmacological activities.
This guide provides a comparative overview of the in vivo efficacy of these more prominently studied benzoxazine derivatives across various therapeutic areas. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this versatile heterocyclic scaffold.
Anticancer Activity
A number of 2H-benzo[b][1][2]oxazine derivatives have been investigated for their potential as anticancer agents, particularly in the context of hypoxia-targeted therapy.
Table 1: In Vivo Efficacy of Selected 2H-Benzo[b][1][2]oxazine Derivatives in Cancer Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Readouts | Comparator(s) |
| Compound 10 | HepG2 Xenograft | Hepatocellular Carcinoma | Not Specified in available literature | Down-regulation of hypoxia-induced genes (HIF-1α, P21, VEGF) | Not Specified |
| Compound 11 | HepG2 Xenograft | Hepatocellular Carcinoma | Not Specified in available literature | Specific inhibition of hypoxic cancer cell growth | Not Specified |
Experimental Protocols
Hypoxia-Targeted Activity in HepG2 Xenograft Model [3][4]
-
Cell Line: Human hepatocellular carcinoma cell line, HepG2.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with HepG2 cells to establish tumors.
-
Treatment: Once tumors reach a palpable size, animals are treated with the test compounds (e.g., Compound 10 or 11). The exact dosing regimen, including concentration, vehicle, and frequency of administration, would be determined in dose-ranging studies.
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Markers: At the end of the study, tumors are excised, and the expression levels of hypoxia-induced genes and proteins such as HIF-1α, P21, and VEGF are quantified using techniques like Western blotting or immunohistochemistry.
-
Signaling Pathway
The anticancer activity of these compounds is linked to the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, which is crucial for tumor survival and angiogenesis in the low-oxygen tumor microenvironment.
Caption: Inhibition of the HIF-1α signaling pathway by Compound 10.
Neuroprotective and Anticonvulsant Activity
Certain benzoxazine derivatives have shown promise in preclinical models of neurological disorders, exhibiting neuroprotective and anticonvulsant effects.
Table 2: In Vivo Efficacy of Selected Benzoxazine Derivatives in Neurological Models
| Compound | Animal Model | Neurological Condition | Dosing Regimen | Key Efficacy Readouts | Comparator(s) |
| 3,3-diphenyl-substituted-1,4-benzoxazine derivative 3l | Newborn Mice | Excitotoxic Lesions | Not Specified in available literature | Reduction of neuronal damage | Not Specified |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one 4b | Mice | Maximal Electroshock (MES) induced seizures | ED₅₀: 31.7 mg/kg | Protection from seizures | Phenytoin, Carbamazepine |
Experimental Protocols
Maximal Electroshock (MES) Test for Anticonvulsant Activity [5]
-
Animal Model: Male albino mice.
-
Procedure:
-
Animals are administered the test compound (e.g., 4b) or vehicle, typically via intraperitoneal injection.
-
After a predetermined period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Efficacy Evaluation: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated. Neurotoxicity is often assessed in parallel using the rotarod test to determine a therapeutic index.
Experimental Workflow
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. oaji.net [oaji.net]
- 3. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
A Comparative Analysis of the Physicochemical Properties of Octahydro-2H-1,4-benzoxazine and Morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of octahydro-2H-1,4-benzoxazine and morpholine. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, as they significantly influence a molecule's behavior in various environments, including biological systems.
Introduction to the Compounds
Morpholine is a well-characterized heterocyclic compound featuring both an amine and an ether functional group. Its simple six-membered ring structure makes it a versatile building block in organic synthesis and a common scaffold in many pharmaceutical drugs. It is a colorless, hygroscopic liquid with a characteristic amine-like odor.
This compound is a saturated bicyclic amine that can be considered a derivative of morpholine, with a cyclohexane ring fused to the morpholine core. This structural modification is expected to significantly alter its physicochemical properties, particularly its lipophilicity and basicity, which are critical parameters in drug design and development.
Physicochemical Data Comparison
The following table summarizes the key physicochemical properties of this compound and morpholine. It is important to note that while extensive experimental data is available for morpholine, some properties for this compound are predicted due to a lack of published experimental values.
| Property | This compound | Morpholine |
| Molecular Formula | C₈H₁₅NO[1][2] | C₄H₉NO |
| Molecular Weight | 141.21 g/mol [2] | 87.12 g/mol |
| pKa | Not available | 8.36 (of conjugate acid) |
| logP (Octanol/Water) | 0.8 (Predicted)[3] | -0.84 |
| Solubility | Not available | Miscible in water |
| Melting Point | Not available | -5 °C |
| Boiling Point | Not available[1] | 129 °C |
| Appearance | Solid[4] | Colorless liquid |
Experimental Protocols
The determination of the physicochemical properties listed above relies on established experimental techniques. Below are detailed methodologies for each key experiment.
Determination of pKa (Acid Dissociation Constant)
The pKa, a measure of a molecule's acidity or basicity, is a critical parameter for predicting its ionization state at different pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to a known concentration (typically in the millimolar range).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the point where half of the compound is ionized.[5] For basic compounds like morpholine and this compound, titration with a strong acid will yield the pKa of the conjugate acid.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Sample Addition: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.[6]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[6]
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a buffer solution in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[8][9]
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a calibrated analytical method such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.
-
Solubility Value: The determined concentration represents the thermodynamic solubility of the compound at that specific temperature and pH.
Determination of Melting and Boiling Points
Melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound under different temperatures.
Methodology: Capillary Method for Melting Point
-
Sample Preparation: A small amount of the finely powdered solid is packed into a thin-walled capillary tube, which is sealed at one end.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Methodology: Distillation for Boiling Point
-
Apparatus Setup: A small quantity of the liquid is placed in a distillation flask connected to a condenser, a collection flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
Equilibrium and Measurement: The temperature at which the vapor and liquid are in equilibrium is recorded. This is indicated by a constant temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask. This constant temperature is the boiling point of the liquid.[11]
Structural Comparison and Logical Relationship
The chemical structures of this compound and morpholine are closely related. The diagram below illustrates this relationship.
References
- 1. arctomsci.com [arctomsci.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. vernier.com [vernier.com]
Evaluating the ADMET Profile of Octahydro-2H-1,4-Benzoxazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant interest for a range of therapeutic applications, including neuroprotection and oncology. However, a comprehensive understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for their successful development as therapeutic agents. This guide provides a comparative evaluation of available ADMET data for this class of compounds, alongside detailed experimental protocols for key in vitro assays.
Due to the limited availability of comprehensive ADMET studies on a single homologous series of this compound derivatives, this guide synthesizes data from various sources on structurally related 1,4-benzoxazine analogs. This approach allows for an initial assessment of their drug-like properties, highlighting key trends and areas for further investigation.
Data Presentation: A Comparative Overview of In Vitro ADMET Properties
The following tables summarize the available quantitative data for 1,4-benzoxazine derivatives. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of 1,4-Benzoxazine Derivatives
The cytotoxic potential of novel compounds is a critical early indicator of their therapeutic index. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound ID/Series | Cell Line | Assay Type | IC50 (µM) | Reference |
| Substituted 3,4-dihydro-2H-1,4-benzoxazines (e.g., 2b, 4b) | MCF-7 (Breast Cancer) | Not Specified | 2.27 - 3.26 | [1] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazines (e.g., 2b, 4b) | HCT-116 (Colon Cancer) | Not Specified | 4.44 - 7.63 | [1] |
| Benzoxazine derivative 3 | A549 (Lung Cancer) | MTT Assay | 36.6 µg/mL | [2][3] |
| 8-amino-1,4-benzoxazine derivatives | Neuronal Cell Cultures | Not Specified | Assessed for cytotoxicity | [4] |
| 2-alkylamino-1,4-benzoxazine derivatives | In vitro neuronal degeneration model | Not Specified | Assessed for intrinsic cytotoxicity | [5] |
Table 2: In Vitro Metabolic Stability of a Structurally Related Analog
Metabolic stability, typically assessed using liver microsomes, is a key determinant of a drug's half-life and oral bioavailability. A higher percentage of the compound remaining after incubation indicates greater metabolic stability.
| Compound ID | Microsome Species | Incubation Time (min) | % Compound Remaining |
| Compound 12 (1,4-benzodioxan derivative) | Human | 120 | 72.6 |
| Compound 12 (1,4-benzodioxan derivative) | Mouse | 120 | 27.5 |
| Compound 12 (1,4-benzodioxan derivative) | Rat | 120 | 16.7 |
Note: Data for a structurally related 1,4-benzodioxan derivative is presented here due to the lack of available data for this compound derivatives.[6]
Table 3: In Silico Predicted ADMET Properties of Benzoxazine Derivatives
Computational models provide valuable early insights into the potential ADMET profile of compounds, guiding the selection and optimization of drug candidates.
| Property | Prediction | Significance | Reference |
| Gastrointestinal Absorption | High | Good potential for oral bioavailability | [2][3] |
| Blood-Brain Barrier (BBB) Permeability | Varies | Important for CNS-targeting drugs | [7] |
| CYP450 Metabolism | Substrates of various isoforms | Potential for drug-drug interactions | [2][3] |
| Hepatotoxicity | Predicted to be non-hepatotoxic | Favorable safety profile | [2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental results. The following sections outline standard protocols for key in vitro ADMET assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.
Objective: To determine the effective permeability (Pe) of a compound across an artificial lipid membrane.
Methodology:
-
A filter plate with a PVDF membrane is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The wells of a donor plate are filled with a buffered solution (e.g., PBS at pH 7.4) containing the test compound at a known concentration.
-
The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with a fresh buffer solution.
-
The assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[8]
-
The effective permeability (Pe) is calculated using the following equation: Pe = (V_A * V_D / (Area * Time * (V_A + V_D))) * ln(1 - [C]_A / [C]_D) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, Area is the effective surface area of the membrane, Time is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_D is the concentration in the donor well.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption, as it models both passive and active transport mechanisms.
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a monolayer of Caco-2 cells.
Methodology:
-
Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) in both the apical (AP) and basolateral (BL) compartments.
-
The test compound is added to the donor compartment (either AP for A-to-B transport or BL for B-to-A transport) at a defined concentration.
-
Samples are collected from the acceptor compartment at various time points over a defined incubation period (e.g., 2 hours).
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the permeable support, and C0 is the initial concentration of the compound in the donor compartment.
-
The efflux ratio (ER), calculated as Papp(B-A) / Papp(A-B), is used to identify compounds that are substrates of efflux transporters like P-glycoprotein.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound.
Methodology:
-
The test compound is incubated with liver microsomes (from human, rat, or other species) in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of a cofactor mixture, typically NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression line is used to calculate the in vitro half-life (t1/2 = 0.693 / slope).[9][10]
-
The intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration in the incubation.[10][11]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
Methodology:
-
Cells (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
A solubilization solution (e.g., DMSO or a detergent) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts relevant to the ADMET evaluation of this compound derivatives.
Caption: General experimental workflow for in vitro ADMET profiling.
Caption: Hypothetical signaling pathway potentially modulated by benzoxazine derivatives.
References
- 1. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Octahydro-2H-1,4-benzoxazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like octahydro-2H-1,4-benzoxazine are paramount for ensuring laboratory safety and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with established safety protocols and environmental regulations. Adherence to these guidelines will help mitigate risks and ensure a safe laboratory environment.
Hazard Profile of this compound
This compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.[1] Key hazard statements associated with this chemical include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[1] Understanding these hazards is the first step in implementing appropriate safety and disposal procedures.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be clear, concise, and easy to follow for all laboratory personnel.
1. Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
2. Waste Segregation and Collection:
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that waste is disposed of in an environmentally sound manner.
-
Designated Waste Container: Collect all this compound waste, including contaminated consumables like pipette tips and weighing paper, in a designated, sealable waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[2]
3. Labeling:
Clear and accurate labeling of waste containers is a regulatory requirement and a key component of safe laboratory practice.
-
Full Chemical Name: The waste container must be clearly labeled with the full chemical name: "this compound".
-
Hazard Symbols: Affix the appropriate hazard symbols (GHS07 pictogram) to the container.
4. Storage:
Proper storage of chemical waste is essential to prevent accidents and ensure the safety of laboratory personnel.
-
Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment unit to prevent the spread of material in case of a leak.
5. Disposal:
The final step is the safe and compliant disposal of the chemical waste.
-
Licensed Waste Disposal Vendor: Arrange for the collection and disposal of the waste through your institution's designated and licensed hazardous waste disposal vendor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Emergency Procedures:
In the event of accidental exposure or a spill, follow these procedures:
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth.[2]
-
Spill: In case of a spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[3] Ensure adequate ventilation.
Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This comprehensive guide ensures that all personnel involved in the handling and disposal of this compound can do so in a safe, compliant, and environmentally responsible manner. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and excellence in research and development.
References
Personal protective equipment for handling octahydro-2H-1,4-benzoxazine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of octahydro-2H-1,4-benzoxazine, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 52769-11-6
-
Molecular Formula: C₈H₁₅NO[1]
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). The Globally Harmonized System (GHS) classification indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
A summary of the required personal protective equipment is provided in the table below.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[3] | To prevent eye contact and serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[4] | To prevent skin contact and irritation.[2] |
| Skin and Body Protection | Laboratory coat. Protective clothing as necessary to prevent skin exposure. | To protect against accidental skin contact. |
| Respiratory Protection | Use only in a well-ventilated area or outdoors. If ventilation is inadequate, use a suitable respirator.[2] | To avoid inhalation and potential respiratory irritation.[2] |
Operational Plan for Handling
Strict adherence to the following step-by-step procedure is mandatory to ensure safety during the handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedure:
-
Personal Protective Equipment (PPE): Wear all required PPE as specified above before handling any chemical waste.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated and properly labeled, sealable waste container.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
-
Labeling:
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
-
Final Disposal:
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
